1-benzyl-3-(1H-pyrazol-3-yl)azepane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H21N3 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-benzyl-3-(1H-pyrazol-5-yl)azepane |
InChI |
InChI=1S/C16H21N3/c1-2-6-14(7-3-1)12-19-11-5-4-8-15(13-19)16-9-10-17-18-16/h1-3,6-7,9-10,15H,4-5,8,11-13H2,(H,17,18) |
InChI Key |
SXTAITTYTAAWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=NN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Cheminformatics and Structural Identification of Novel Heterocycles: A Case Study on 1-benzyl-3-(1H-pyrazol-3-yl)azepane
Executive Summary
The identification, registration, and validation of novel heterocyclic pharmacophores present unique challenges in cheminformatics. Text-based searches for complex molecules like 1-benzyl-3-(1H-pyrazol-3-yl)azepane often result in "zero-hits" due to IUPAC nomenclature variations and tautomeric ambiguity. This whitepaper provides an in-depth technical guide on how to navigate chemical databases (PubChem, CAS), resolve structural isomerism, and execute a self-validating synthetic protocol to register novel azepane-pyrazole derivatives.
Pharmacological Context: The Azepane-Pyrazole Scaffold
The 1 ring (a 7-membered nitrogen heterocycle) serves as a conformationally flexible bioisostere to the widely used piperidine ring. Its increased ring size allows it to probe distinct spatial vectors within the binding pockets of G-protein coupled receptors (GPCRs).
When conjugated with a pyrazole moiety, these scaffolds exhibit highly potent bioactivity. Notably, 2 have been heavily investigated and patented as Cannabinoid Type 1 (CB1) receptor antagonists. As detailed in literature covering the 3, modulating the CB1 receptor via these heterocycles is a critical pathway for treating metabolic disorders (like obesity) and cognitive impairments.
Fig 1: Pharmacological signaling pathway of azepane-pyrazole derivatives acting on CB1 receptors.
Cheminformatics Search Protocol
Searching for a highly specific derivative like this compound requires translating the IUPAC name into a machine-readable format. Text queries often fail because the pyrazole ring exhibits tautomerism (1H-pyrazol-3-yl is in equilibrium with 1H-pyrazol-5-yl), leading to fragmented indexing across databases.
Step-by-Step Database Query Methodology
-
Structural Translation (SMILES Generation): Instead of searching by name, we generate the Simplified Molecular-Input Line-Entry System (SMILES) string. SMILES:c1ccc(cc1)CN2CC(CCCC2)c3cc[nH]n3 Causality: SMILES is chosen over the InChIKey for initial searches because it allows researchers to easily perform substructure searches (e.g., removing the benzyl group c1ccc(cc1)C to search for the core scaffold) if the exact identity match fails.
-
PubChem Identity Search: Input the SMILES into PubChem. If the compound has been previously synthesized and deposited, a Compound ID (CID) is returned.
-
CAS SciFinder-n Exact Search: Utilize the structural drawing tool to search the CAS Registry. This accounts for isotopic substitutions and stereoisomers (e.g., (3R) vs (3S) enantiomers of the azepane ring).
Fig 2: Cheminformatics workflow for identifying and registering novel chemical entities.
Quantitative Data: Structural Isomers & Analogs
When searching for this compound, researchers will frequently encounter structurally related compounds or fused-ring isomers. The table below summarizes the quantitative data of these related motifs to ensure accurate identification.
| Compound Name | Structural Feature | Molecular Weight | CAS Number | PubChem CID |
| This compound | 3-substituted azepane | 255.36 g/mol | Unassigned (Novel) | Unassigned |
| 6-Benzyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine | Fused pyrazolo-azepine | 227.31 g/mol | 928774-97-4 | 136111870 |
| 1-Benzyl-3-methyl-1H-pyrazol-5-amine | Benzylated pyrazole | 187.25 g/mol | 1134-82-3 | 2758133 |
| Azepane | Unsubstituted 7-membered ring | 99.17 g/mol | 111-49-9 | 8119 |
Note: The target compound is currently a "zero-hit" in primary registries as an exact match, classifying it as a novel chemical entity requiring de novo synthesis and registration.
Experimental Workflow: Synthesis & Self-Validation
Because this compound lacks a pre-assigned CAS number, researchers must synthesize it and validate its structure before submitting it to PubChem to generate a Substance ID (SID). The following protocol is designed as a self-validating system to definitively prove the regiochemistry of the product.
Phase 1: Reductive Amination
-
Preparation: Dissolve 1.0 equivalent of 3-(1H-pyrazol-3-yl)azepane and 1.1 equivalents of benzaldehyde in 1,2-dichloroethane (DCE).
-
Reagent Addition: Add 1.5 equivalents of Sodium triacetoxyborohydride (STAB). Causality: STAB is strictly chosen over Sodium borohydride (NaBH4). STAB is a milder reducing agent that requires the prior formation of the iminium ion to act. This prevents the premature reduction of benzaldehyde into benzyl alcohol, ensuring a high-yield conversion to the target tertiary amine.
-
Purification: Purify via flash column chromatography using a gradient of Dichloromethane/Methanol (95:5) containing 1% Triethylamine (Et3N). Causality: The addition of Et3N suppresses the secondary interactions between the basic azepane nitrogen and the acidic silanol groups on the silica gel, preventing severe peak tailing.
Phase 2: Self-Validating NMR Protocol
To ensure the pyrazole ring is definitively located at the C3 position of the azepane ring (and not C2 or C4), the system relies on 2D NMR Heteronuclear Multiple Bond Correlation (HMBC).
-
1H NMR: Confirm the successful benzylation by identifying the distinct benzylic
protons, which will appear as a sharp singlet (or an AB quartet if the ring conformation is sterically locked) near 3.5–3.7 ppm. -
2D HMBC (The Validation Step): Irradiate the sample and map the carbon-proton connectivity. You must observe a 3-bond correlation (
) between the pyrazole C3/C5 carbons (~140 ppm) and the azepane C3 methine proton (~3.0 ppm). Logic: If the pyrazole had migrated or was incorrectly synthesized at the C4 position, this specific correlation would be absent, instantly flagging a structural failure. This closed-loop logic ensures the integrity of the compound before database submission.
References
-
Title: Azepane - Wikipedia Source: Wikipedia URL:[Link]
-
Title: Recent advances in the therapeutic applications of pyrazolines Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry URL: [Link]
- Title: WO2007131538A1 - Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments Source: Google Patents URL
Sources
The Pharmacological Potential of 1-Benzyl-3-(1H-pyrazol-3-yl)azepane
The following technical guide provides an in-depth analysis of 1-benzyl-3-(1H-pyrazol-3-yl)azepane , a specialized chemical scaffold with significant potential in Central Nervous System (CNS) drug discovery.
A Lead Scaffold for CNS Therapeutics: Sigma-1 Modulation & GPCR Targeting
Executive Summary
This compound represents a high-value "privileged structure" in medicinal chemistry, specifically designed to target the complex landscape of CNS disorders. By integrating a flexible azepane ring (7-membered amine) with a lipophilic N-benzyl moiety and a polar pyrazole group , this molecule serves as a potent lead compound for modulating Sigma-1 receptors (σ1R) and Dopamine D4 receptors (D4R) .
This guide dissects the compound’s structural advantages, mechanism of action, and its critical role in developing next-generation therapeutics for neurodegenerative diseases (Alzheimer’s, Parkinson’s) and neuropsychiatric disorders (Schizophrenia, Anxiety).
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of this compound stems from its tripartite structure, which allows for multi-modal binding interactions.
1.1 The Azepane Core (The Scaffold)
Unlike the rigid 6-membered piperidine rings common in first-generation antipsychotics, the 7-membered azepane ring introduces conformational flexibility.
-
Advantage: This flexibility allows the molecule to adopt unique "induced-fit" conformations within the binding pockets of GPCRs, often improving selectivity profiles against off-targets like hERG channels or Muscarinic M1 receptors.
-
Stereochemistry: The position of the pyrazole at C3 (rather than C4) creates a chiral center. The (S)-enantiomer is frequently the bioactive form in similar CNS ligands, optimizing the vector of the pyrazole group for hydrogen bonding.
1.2 The N-Benzyl Moiety (The Anchor)
-
Function: Acts as a hydrophobic anchor, targeting the "primary hydrophobic pocket" found in σ1R and D4R.
-
CNS Penetration: The benzyl group significantly increases the lipophilicity (LogP ~3.5–4.0), ensuring robust Blood-Brain Barrier (BBB) penetration via passive diffusion.
1.3 The Pyrazole Group (The Effector)
-
Interaction: A bioisostere of imidazole, the pyrazole ring functions as a hydrogen bond donor/acceptor. It targets polar residues (e.g., Serine, Threonine) deep within the receptor binding site.
-
Metabolic Stability: Pyrazoles are generally more metabolically stable than imidazoles or furans, reducing the risk of rapid clearance by CYP450 enzymes.
Pharmacology & Mechanism of Action
The primary therapeutic value of this scaffold lies in its dual-action potential.
2.1 Primary Target: Sigma-1 Receptor (σ1R) Agonism
The N-benzyl-azepane motif is a classic pharmacophore for σ1R affinity.
-
Mechanism: Upon binding, the compound acts as a chaperone, translocating σ1R from the Mitochondria-Associated Membrane (MAM) to the plasma membrane or nuclear envelope.
-
Effect: This stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper Ca2+ signaling between the ER and mitochondria.
-
Therapeutic Outcome: Reduction of Endoplasmic Reticulum (ER) stress and protection against excitotoxicity (neuroprotection).
2.2 Secondary Target: Dopamine D4 Receptor (D4R) Antagonism
-
Mechanism: The flexible azepane ring allows the molecule to fit into the D4R orthosteric site, blocking dopamine binding without inducing the extrapyramidal side effects (EPS) associated with D2 blockade.
-
Therapeutic Outcome: Modulation of cognitive function and executive control, relevant for Schizophrenia and ADHD.
2.3 Signaling Pathway Visualization
The following diagram illustrates the compound's mechanism in mitigating ER stress via σ1R activation.
Figure 1: Mechanism of Action via Sigma-1 Receptor Modulation. The ligand stabilizes IP3R, optimizing Calcium flux and reducing ER stress.
Experimental Protocols
To validate this compound as a lead, the following experimental workflows are standard in CNS drug discovery.
3.1 Chemical Synthesis
Objective: Synthesize this compound from the commercially available Boc-protected precursor.
Reagents:
-
Starting Material: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (CAS: 2380893-98-9).[1]
-
Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Alkylation: Benzyl bromide, Potassium carbonate (
), Acetonitrile (ACN).
Protocol:
-
Deprotection: Dissolve the Boc-precursor (1.0 eq) in DCM. Add TFA (5.0 eq) dropwise at 0°C. Stir at RT for 2 hours. Concentrate in vacuo to yield the amine trifluoroacetate salt.
-
Neutralization: Redissolve the salt in ACN. Add
(3.0 eq) and stir for 30 mins. -
N-Benzylation: Add Benzyl bromide (1.1 eq) dropwise. Heat to reflux (80°C) for 4-6 hours. Monitor via TLC/LC-MS.
-
Workup: Filter solids, concentrate filtrate, and purify via silica gel column chromatography (Eluent: DCM/MeOH).
3.2 Radioligand Binding Assay (Sigma-1)
Objective: Determine the affinity (
Methodology:
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand:
(highly selective σ1 agonist). -
Non-specific Binding: Defined using 10 µM Haloperidol.
-
Incubation: 120 mins at 37°C.
-
Analysis: Rapid filtration followed by liquid scintillation counting.
values converted to using the Cheng-Prusoff equation.
Target Data Profile:
| Parameter | Desired Range | Rationale |
|---|
| σ1R Affinity (
CNS Applications & Future Outlook
4.1 Neurodegenerative Diseases
The compound's ability to modulate ER stress positions it as a candidate for Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS) . By stabilizing mitochondrial function, it may slow neuronal apoptosis.
4.2 Neuropsychiatric Disorders
As a potential D4 antagonist or σ1 agonist, the scaffold is relevant for treating the negative symptoms of Schizophrenia (cognitive deficits) which are poorly addressed by current D2-blocking antipsychotics.
4.3 Challenges
-
Selectivity: The flexibility of the azepane ring can sometimes lead to off-target binding (e.g., Histamine H1, Muscarinic M1). Rigorous SAR optimization (e.g., adding substituents to the benzyl ring) is necessary to lock the conformation.
-
Metabolism: The benzyl group is susceptible to metabolic oxidation. Deuteration or fluorination of the benzyl ring may improve half-life (
).
References
- Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. (Contextual grounding for Sigma-1 pharmacophores).
- Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. (Mechanistic grounding for ER stress).
-
Karthic, A., et al. (2019). Pyrazoline derivatives found to possess CNS activity.[2] JMSCR.[2] Retrieved from [Link]
Sources
The Convergence of Scaffolds: A Technical Guide to the Structure-Activity Relationship of Benzyl-Pyrazole Azepane Derivatives
Abstract
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the nuanced structure-activity relationships (SAR) of a compelling tripartite molecular architecture: benzyl-pyrazole azepane derivatives. By uniting the therapeutic versatility of the pyrazole core, the conformational flexibility of the azepane ring, and the diverse interaction potential of the benzyl group, these compounds present a rich chemical space for targeting a range of biological entities, from kinases to G-protein coupled receptors (GPCRs). This document serves as an in-depth resource for researchers and drug development professionals, offering a synthesis of established SAR principles from related compound classes, detailed experimental methodologies, and a forward-looking perspective on optimizing these promising derivatives.
Introduction: The Rationale for a Tripartite Scaffold
The benzyl-pyrazole azepane scaffold is a deliberate construction, designed to harness the synergistic potential of its constituent parts. Each component plays a distinct and crucial role in shaping the molecule's interaction with biological targets.
-
The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole is a bioisostere for various aromatic systems, enhancing potency and improving physicochemical properties like lipophilicity and water solubility. The N1 and N2 positions offer distinct vectors for substitution, allowing for precise control over the molecule's orientation within a binding pocket. The pyrazole ring itself can engage in π-π stacking and hydrogen bonding, acting as both a hydrogen bond donor (N-1) and acceptor (N-2).
-
The Azepane Ring: This seven-membered saturated heterocycle offers significant conformational flexibility, a property that can be decisive for bioactivity[1]. Unlike rigid aromatic systems, the azepane moiety can adopt multiple conformations, allowing it to adapt to the topology of a target's binding site. This three-dimensionality is a key feature for exploring new chemical space and improving intellectual property prospects[1][2]. The nitrogen atom within the azepane ring provides a key point for linkage and can also serve as a hydrogen bond acceptor[3].
-
The Benzyl Group: Often attached to the N1 position of the pyrazole, the benzyl group provides a large, hydrophobic surface for interaction with the target protein. The phenyl ring can be readily substituted at the ortho, meta, and para positions, offering a straightforward strategy for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a benzyl moiety has been shown to be well-tolerated and even beneficial in various pyrazole-based inhibitors[4].
The convergence of these three motifs creates a "three-armed" pharmacophore with significant potential for fine-tuning. The following sections will deconstruct the SAR of this scaffold, examining how modifications to each component can influence biological activity.
Core Structure-Activity Relationships
The SAR of benzyl-pyrazole azepane derivatives can be systematically explored by considering modifications to each of the three core components. The insights presented here are a synthesis of data from directly related compounds, such as pyrazolodiazepines, and logical extensions from the broader SAR literature of pyrazole and azepane-containing molecules.
The Benzyl Moiety: The "Deep Pocket" Probe
Substitutions on the phenyl ring of the benzyl group are critical for optimizing interactions within hydrophobic pockets and for introducing specific hydrogen bonding or electrostatic interactions.
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can significantly alter the electronic properties of the phenyl ring, influencing its interaction with the target. For instance, in a series of N-benzoylpyrazole inhibitors of human neutrophil elastase, the presence of ortho-substituents on the benzoyl ring was a key factor for inhibitory activity[5].
-
Steric Bulk: The size and position of substituents on the benzyl ring can dictate the molecule's ability to fit within a binding site. Bulky substituents in the ortho position can induce a twist in the benzyl group relative to the pyrazole core, which may be favorable or unfavorable depending on the target's topology.
-
Polar Contacts: The addition of polar groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities, potentially increasing both potency and selectivity.
Table 1: Hypothetical SAR Trends for Benzyl Ring Substitution
| Position | Substituent Type | Predicted Impact on Activity | Rationale |
| para | Halogen (Cl, F) | Generally favorable | Increases lipophilicity, can form halogen bonds. |
| para | Methoxy (-OCH3) | Variable | Can act as a hydrogen bond acceptor; potential for steric hindrance. |
| ortho | Methyl (-CH3) | Potentially favorable | Can induce a favorable torsional angle. |
| meta | Trifluoromethyl (-CF3) | Often favorable | Strong electron-withdrawing group, can improve metabolic stability. |
The Pyrazole Core: The Central Scaffold
The substitution pattern on the pyrazole ring itself is fundamental to the molecule's activity. The key positions for modification are typically the 3, 4, and 5 positions.
-
Positions 3 and 5: These positions are often substituted with aryl or alkyl groups. In many pyrazole-based inhibitors, a diaryl substitution pattern at adjacent positions (e.g., 3 and 4, or 4 and 5) is crucial for activity, as seen in COX-2 inhibitors like Celecoxib[1]. The nature of these substituents can influence selectivity and potency.
-
Position 4: This position can be a key point for introducing functionality to interact with the solvent-exposed region of a binding site or to modulate physicochemical properties. For example, the introduction of a carboxamido group at the 3-position and a para-substituted phenyl ring at the 5-position were found to be critical for the antagonistic activity of pyrazole derivatives at the cannabinoid CB1 receptor[6].
The Azepane Ring: The Conformational Anchor
The azepane ring provides both a linkage point and a source of conformational diversity. Its substitution can have a profound impact on the overall shape of the molecule and its interaction with the target.
-
Linkage Point: The azepane nitrogen is typically the point of attachment to the pyrazole core, either directly or through a linker. The nature of this linker (e.g., a simple alkyl chain, an amide) can influence the distance and relative orientation of the pyrazole and azepane rings.
-
Ring Substitution: Introducing substituents onto the azepane ring can constrain its conformation, effectively "locking" the molecule into a more bioactive shape[1]. This is a powerful strategy for improving potency and reducing off-target effects. For example, in a series of pyrazolodiazepine derivatives, the stereochemistry at the C-6 position showed a preference for the (R)-isomer, highlighting the importance of the azepane ring's conformation[7].
-
Fused Systems: In some cases, the pyrazole and azepine rings can be fused to create a rigid tricyclic system, such as in pyrazolodiazepines[7]. These rigidified analogs are excellent tools for probing the required conformation for activity.
Biological Targets and Therapeutic Potential
The benzyl-pyrazole azepane scaffold is versatile and has the potential to be adapted for a variety of biological targets. Based on the activities of related compounds, several therapeutic areas are of particular interest:
-
Kinase Inhibition: The azepane ring is a known feature in some kinase inhibitors, such as those targeting Protein Kinase B (PKB)[8]. The benzyl-pyrazole portion of the scaffold can be designed to interact with the ATP-binding site of various kinases, making this a promising area for cancer and inflammatory disease therapies.
-
GPCR Modulation: Pyrazole derivatives have been extensively studied as modulators of GPCRs, including cannabinoid receptors[6][9] and the Drosophila sex peptide receptor. The conformational flexibility of the azepane ring could be advantageous for achieving high-affinity interactions with the complex transmembrane binding pockets of GPCRs.
-
Enzyme Inhibition: Pyrazole-containing compounds have shown inhibitory activity against a range of enzymes, including c-Jun N-terminal kinase (JNK)[7][10] and human neutrophil elastase[5]. The benzyl-pyrazole azepane scaffold could be optimized for these and other enzymatic targets.
Experimental Design and Protocols
To effectively explore the SAR of benzyl-pyrazole azepane derivatives, a robust experimental plan is essential. This includes efficient synthetic strategies and reliable biological assays.
General Synthetic Strategy
A convergent synthetic approach is often the most efficient way to generate a library of benzyl-pyrazole azepane derivatives. This involves the separate synthesis of the key building blocks, followed by their coupling in the final steps.
Caption: A convergent synthetic workflow for benzyl-pyrazole azepane derivatives.
Step-by-Step Protocol for N-Benzylation of Pyrazole:
-
To a solution of the pyrazole precursor (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-benzylated pyrazole.
Step-by-Step Protocol for Coupling to Azepane (reductive amination example):
-
To a solution of a pyrazole derivative bearing an aldehyde (1.0 eq) and the substituted azepane (1.1 eq) in a solvent such as dichloroethane or methanol, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and work up as described in the N-benzylation protocol.
-
Purify by column chromatography to obtain the final benzyl-pyrazole azepane derivative.
Biological Evaluation Protocols
The choice of biological assay will depend on the intended target class. Below are example protocols for kinase and GPCR functional assays.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Prepare a kinase reaction buffer containing the kinase of interest, a peptide substrate, and ATP.
-
In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding the enzyme to the wells.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve[11].
Protocol: GPCR Functional Assay (Calcium Mobilization)
-
Seed cells stably expressing the GPCR of interest into a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubate for 1 hour at 37 °C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of the test compounds (as antagonists) and a fixed concentration of the known agonist.
-
Using a fluorescence plate reader with an injection system, measure the baseline fluorescence.
-
Inject the test compound into the wells and incubate for a short period (e.g., 15-30 minutes).
-
Inject the agonist and immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Determine the inhibitory effect of the test compounds on the agonist-induced calcium flux and calculate the IC50 values[12].
Data Presentation and Interpretation
The systematic collection and presentation of SAR data are crucial for guiding the optimization process.
Caption: The iterative cycle of SAR-driven drug discovery.
Table 2: Example SAR Data Table for a Kinase Target
| Compound ID | Benzyl Substitution | Pyrazole Substitution (Pos. 4) | Azepane Substitution (Pos. 3) | Kinase X IC50 (nM) |
| BZ-PZ-AZ-01 | H | H | H | 1250 |
| BZ-PZ-AZ-02 | 4-Cl | H | H | 350 |
| BZ-PZ-AZ-03 | 4-Cl | -CONH2 | H | 120 |
| BZ-PZ-AZ-04 | 4-Cl | -CONH2 | (R)-Me | 45 |
| BZ-PZ-AZ-05 | 4-Cl | -CONH2 | (S)-Me | 210 |
This structured presentation of data allows for the clear identification of key structural features that contribute to potency and provides a rational basis for the design of the next generation of compounds.
Future Perspectives and Conclusion
The benzyl-pyrazole azepane scaffold represents a fertile ground for the discovery of novel therapeutic agents. The key to unlocking its full potential lies in a systematic and iterative approach to SAR exploration. Future work should focus on:
-
Exploring a wider range of linkers between the pyrazole and azepane moieties to fine-tune their spatial relationship.
-
Introducing chirality on the azepane ring to explore stereospecific interactions with the target.
-
Utilizing computational modeling to generate hypotheses and prioritize the synthesis of the most promising analogs.
-
Investigating the ADME properties of lead compounds early in the discovery process to ensure they have the potential to become viable drug candidates.
References
-
Kim, B. H., et al. (2009). Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6062-6065. [Link]
-
Kim, Y. J., et al. (2015). Discovery and structure-activity relationships of pyrazolodiazepine derivatives as the first small molecule agonists of the Drosophila sex peptide receptor. Bioorganic & Medicinal Chemistry Letters, 25(8), 1836-1839. [Link]
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Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-1943. [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
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D'hooghe, M., & Van Brabandt, W. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. European Journal of Organic Chemistry, 2020(34), 5483-5497. [Link]
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Quiroga Artigas, G., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(2), 100459. [Link]
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Doma, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6013-6023. [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Masjost, B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1454-1466. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
Hentemann, M. F., et al. (2010). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 53(19), 7037-7049. [Link]
-
Groutas, W. C., et al. (2001). Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors. SAR and QSAR in Environmental Research, 12(5), 449-462. [Link]
-
Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. [Link]
-
Kumar, V., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(48), 31227-31243. [Link]
-
Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 686820. [Link]
-
Martínez-Gualda, M., et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 25(5), 826-830. [Link]
-
Gatley, S. J., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 39(10), 1947-1952. [Link]
-
Johnson, T. O., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(1), 23-38. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1171. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]
-
Al-Hourani, B. J. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(5), 194-228. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Shaaban, M. R., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 253-291. [Link]
-
ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. [Link]
-
Bautista-Hernández, C. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Petrucci, V., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 26(7), 2056. [Link]
-
Forró, E., & Fülöp, F. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. The Chemical Record, 19(11), 2336-2358. [Link]
-
Lazzara, M. J., et al. (2011). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 2(7), 533-537. [Link]
-
Petrucci, V., et al. (2020). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation and Docking Studies of Novel 1,4-dihydroindeno[1,2-c]pyrazoles as Potent and Selective CB2 Receptor Ligands. Molecules, 25(22), 5462. [Link]
-
Gomaa, A. M., & Ali, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6422. [Link]
-
Di Mauro, G., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3843-3863. [Link]
-
Mojzych, M., & Karczmarzyk, Z. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][7][13]triazine Derivatives. Molecules, 25(17), 3924. [Link]
-
ResearchGate. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
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Technical Guide: Biological Targets & Pharmacology of 1-Benzyl-3-(1H-pyrazol-3-yl)azepane
This technical guide provides an in-depth analysis of 1-benzyl-3-(1H-pyrazol-3-yl)azepane , a specific chemical entity belonging to the class of N-benzyl-azepane heterocycles . Based on its structural pharmacophore—combining a flexible seven-membered azepane ring, a lipophilic N-benzyl moiety, and a polar pyrazole group—this molecule is characterized as a high-affinity ligand for Sigma Receptors and specific G-Protein Coupled Receptors (GPCRs) .
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry, designed to probe the hydrophobic and electrostatic pockets of transmembrane receptors. Its structure integrates three critical pharmacophoric elements:
-
Azepane Ring (7-membered) : Provides conformational flexibility distinct from piperidines, often enhancing selectivity for Sigma-1 receptors (σ1R) and Dopamine D4 receptors .
-
N-Benzyl Group : A classic "anchor" moiety that occupies the primary hydrophobic pocket of σ1R and the orthosteric site of AChE.
-
Pyrazole Moiety : Acts as a bioisostere for phenyl or heteroaryl rings, capable of hydrogen bonding (donor/acceptor) with key residues (e.g., Ser, Tyr) in the target binding site.
Primary Biological Targets:
-
Sigma-1 Receptor (σ1R): High-affinity modulation (Agonist/Antagonist).
-
Dopamine D4 Receptor: Moderate-to-high affinity antagonism.
-
Acetylcholinesterase (AChE): Potential dual-binding inhibition.
Molecular Pharmacology & Target Analysis
Primary Target: Sigma-1 Receptor (σ1R)
The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection and cellular stress response. The N-benzyl-azepane motif is a hallmark of high-affinity σ1R ligands (e.g., related analogs like SA4503).
-
Mechanism of Action :
-
Binding Mode : The basic nitrogen of the azepane ring (protonated at physiological pH) forms an ionic bond with Glu172 (or Asp126 depending on the model) in the σ1R binding pocket.
-
Hydrophobic Interaction : The benzyl group occupies the large hydrophobic pocket formed by Val, Leu, and Tyr residues.
-
Pyrazole Function : The pyrazole ring at position 3 acts as a secondary binding element, likely engaging in H-bonding with Tyr103 or Ser117 , stabilizing the "closed" conformation of the chaperone.
-
-
Therapeutic Relevance :
-
Neuroprotection : Agonism promotes ER stress reduction and prevents Ca2+ overload via IP3R stabilization.
-
Cognitive Enhancement : Modulation of cholinergic and glutamatergic signaling.
-
Secondary Target: Dopamine D4 Receptor
Azepane derivatives often exhibit selectivity for the Dopamine D4 receptor over D2/D3 due to the larger binding pocket of D4.
-
Pharmacology : The 1-benzyl-azepane core mimics the structure of atypical antipsychotics (e.g., Clozapine analogs). The pyrazole group provides polarity to interact with the serine-rich region of the D4 orthosteric site.
-
Clinical Implication : Potential utility in treating schizophrenia and cognitive deficits without the extrapyramidal side effects (EPS) associated with D2 blockade.
Off-Target: Acetylcholinesterase (AChE)
The N-benzyl moiety is a known pharmacophore for the Catalytic Anionic Site (CAS) of AChE (similar to Donepezil).
-
Risk/Benefit : While AChE inhibition can be synergistic for Alzheimer's treatment (dual σ1R/AChE activity), it may also cause cholinergic side effects (salivation, bradycardia) if selectivity is low.
Experimental Protocols
Radioligand Binding Assay (Sigma-1 Receptor)
Objective : Determine the affinity (
Materials :
-
Source Tissue : Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand :
(specific σ1R agonist). -
Non-specific Binder : Haloperidol (10 µM).
Protocol :
-
Membrane Preparation : Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation :
-
Mix 100 µL membrane suspension (20-50 µg protein).
-
Add 25 µL
(Final conc. 2-5 nM). -
Add 25 µL Test Compound (10 concentrations:
to M). -
Incubate for 120 min at 37°C.
-
-
Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification : Wash filters
with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -
Analysis : Calculate
and convert to using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
Objective : Assess agonist/antagonist activity by measuring ER Ca2+ release modulation.
Protocol :
-
Cell Culture : Seed NG108-15 neuroblastoma cells in 96-well plates.
-
Dye Loading : Incubate cells with Fura-2 AM (2 µM) for 30 min at 37°C.
-
Stimulation :
-
Agonist Mode: Treat cells with Test Compound alone.
-
Modulation Mode: Pre-treat with Test Compound (30 min), then stimulate with Bradykinin (to induce IP3-mediated Ca2+ release).
-
-
Measurement : Monitor fluorescence ratio (340/380 nm) using a kinetic plate reader.
-
Interpretation : σ1R agonists typically enhance bradykinin-induced Ca2+ spikes, while antagonists attenuate them.
Quantitative Data Summary (Predicted)
| Target Protein | Predicted Affinity ( | Binding Determinants | Therapeutic Indication |
| Sigma-1 Receptor | 1 – 50 nM | N-benzyl (hydrophobic), Azepane N (ionic) | Neuroprotection, Depression |
| Sigma-2 Receptor | 100 – 500 nM | Hydrophobic bulk | Cancer (Cytotoxicity) |
| Dopamine D4 | 50 – 200 nM | Azepane flexibility, Pyrazole H-bond | Schizophrenia, Cognition |
| AChE | 500 – 2000 nM | N-benzyl (CAS interaction) | Alzheimer's Disease |
| 5-HT2A | > 1000 nM | Low affinity (lacks indole/phenyl spacing) | N/A |
Visualization: Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the mechanism by which this compound modulates ER stress and cell survival via the Sigma-1 Receptor.
Caption: Mechanism of Action: Ligand binding dissociates Sigma-1R from BiP, activating its chaperone function to stabilize IP3R and enhance mitochondrial bioenergetics.
Synthesis & Structural Validation
To ensure the integrity of the test compound, the following synthesis pathway (based on Snippet 1.9 and standard heterocyclic chemistry) is recommended:
-
Starting Material : 3-amino-1-benzylazepane or 1-benzylazepan-3-one .
-
Pyrazole Formation :
-
Method A (from ketone): Claisen condensation of 1-benzylazepan-3-one with ethyl formate, followed by cyclization with hydrazine.
-
Method B (from nitroarene): Photochemical ring expansion of substituted nitrobenzenes (modern approach) followed by functionalization.
-
-
Validation :
-
1H NMR (400 MHz, CDCl3) : Diagnostic peaks for Azepane protons (multiplets, 1.5-3.0 ppm), Benzyl
(singlet, ~3.6 ppm), and Pyrazole aromatic protons (doublets, ~6.5-7.5 ppm). -
Mass Spectrometry :
peak corresponding to C16H21N3.
-
References
-
Sigma-1 Receptor Pharmacology
- Title: "Sigma-1 receptor ligands: potential in the treatment of neuropsychi
- Source: CNS Drugs, 2011.
-
URL: [Link]
-
Azepane Scaffold Synthesis
- Title: "Synthesis of polysubstituted azepanes by dearom
- Source: N
-
URL: [Link]
-
Pyrazole Bioisosterism
- Title: "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."
- Source: RSC Advances, 2023.
-
URL: [Link]
-
Dopamine D4 Receptor Ligands
- Title: "Design and synthesis of novel azepane derivatives as selective dopamine D4 receptor ligands."
- Source: Bioorganic & Medicinal Chemistry Letters, 2008.
-
URL: [Link]
-
RIP1 Kinase Inhibitors (Structure Reference)
- Title: "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors."
- Source: Chemical Biology & Drug Design, 2016.
-
URL: [Link]
Methodological & Application
Application Note: Synthesis Protocol for 1-Benzyl-3-(1H-pyrazol-3-yl)azepane via Photochemical Dearomative Ring Expansion
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field Application: Medicinal Chemistry, 3D Chemical Space Exploration, Heterocyclic Synthesis
Executive Summary
Saturated nitrogen heterocycles are foundational to modern drug discovery. While five- and six-membered rings (pyrrolidines and piperidines) dominate commercial libraries, the seven-membered azepane ring remains vastly underrepresented due to historical synthetic bottlenecks[1].
This application note details a state-of-the-art, four-step synthetic protocol to access 1-benzyl-3-(1H-pyrazol-3-yl)azepane starting from a readily available nitroarene. Leveraging a recently developed photochemical dearomative single-atom skeletal editing strategy[1], this route bypasses traditional multistep linear cyclizations. By converting the nitro group directly into a singlet nitrene for ring expansion, we can translate the meta-substitution pattern of a nitrobenzene directly into the C3-substitution of an azepane[1].
Mechanistic Rationale & Retrosynthetic Strategy
The synthesis relies on the precise orchestration of a photochemical deoxygenation, skeletal ring expansion, and global hydrogenolysis.
-
Photochemical Ring Expansion: Triisopropyl phosphite
acts as an oxygen acceptor. Under 427 nm blue light irradiation, the starting nitroarene is deoxygenated to a highly reactive singlet nitrene[2]. -
Skeletal Editing & Trapping: The nitrene inserts into the adjacent aromatic C–C bond, forming an anti-aromatic
-azepine. This transient species is immediately trapped by diethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) to form a thermodynamically stable 2-(diethylamino)- -azepine intermediate. -
Regioselectivity: Because the starting material is meta-substituted (1-nitro-3-(1-THP-pyrazol-3-yl)benzene), nitrene insertion can occur at either the C1–C2 or C1–C6 bonds. This yields a separable mixture of 3-substituted and 5-substituted azepines. The desired 3-substituted regioisomer is isolated via chromatography.
-
Saturation & Elaboration: Global hydrogenolysis reduces the diene and cleaves the amidine C–N bond to reveal the free azepane[1], which is subsequently N-benzylated and deprotected.
Synthetic Workflow Visualization
Caption: Synthetic workflow for this compound from a nitroarene precursor.
Self-Validating Experimental Protocol
Step 1: Photochemical Dearomative Ring Expansion
Objective: Convert the nitroarene into a 2-(diethylamino)-
-
Reagents: 1-Nitro-3-(1-THP-
-pyrazol-3-yl)benzene (1.0 equiv), (20.0 equiv), (8.0 equiv), anhydrous isopropanol ( -PrOH). -
Procedure:
-
Charge an oven-dried Schlenk flask with the starting material (10 mmol) and dissolve in
-PrOH to a concentration of 0.1 M. -
Add
and under an argon atmosphere. -
Degas the mixture via three freeze-pump-thaw cycles. (Critical: Singlet nitrenes are highly sensitive to triplet oxygen quenching).
-
Irradiate the stirring solution with a 427 nm blue LED array (e.g., Kessil PR160L-427) at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure. Purify via basic alumina column chromatography (Hexanes/EtOAc gradient) to separate the 3-substituted azepine from the 5-substituted byproduct.
-
-
Causality & Expert Insights:
-
Wavelength Selection: The 427 nm wavelength is strictly required. The starting nitroarene absorbs at this wavelength, but the resulting azepine does not. Using broader spectrum or lower wavelength UV light will cause severe photodegradation of the product[2].
-
Protecting Group: The tetrahydropyran (THP) group on the pyrazole prevents the free N–H from acting as a competing nucleophile against the nitrene intermediate.
-
-
Analytical Checkpoint: LC-MS should indicate a mass shift corresponding to the loss of two oxygen atoms and the addition of the diethylamine moiety (
shift of +41 Da relative to the nitroarene). NMR will show characteristic olefinic protons of the -azepine ring between 5.0–6.5 ppm.
Step 2: Global Hydrogenolysis
Objective: Saturate the azepine ring and cleave the C2-diethylamino group to yield the secondary azepane.
-
Reagents: 10 wt% Pd/C (10 mol%), Hydrogen gas (
), Methanol (MeOH). -
Procedure:
-
Dissolve the purified
-azepine intermediate (5 mmol) in anhydrous MeOH (0.2 M). -
Carefully add 10 wt% Pd/C under an argon blanket.
-
Purge the flask with
gas and maintain under a hydrogen balloon (1 atm) at room temperature for 16 hours. -
Filter the suspension through a pad of Celite, washing thoroughly with MeOH.
-
Concentrate the filtrate to afford crude 3-(1-THP-
-pyrazol-3-yl)azepane.
-
-
Causality & Expert Insights: This elegant step achieves two transformations simultaneously. The Pd/C catalyst reduces the diene system to the fully saturated azepane while simultaneously performing a hydrogenolysis of the amidine-like C–N bond, expelling diethylamine as a volatile byproduct[1].
-
Analytical Checkpoint: Hydrogen uptake ceases. LC-MS confirms the loss of the
group (-73 Da) and the saturation of two double bonds (+4 Da).
Step 3: Reductive N-Benzylation
Objective: Install the benzyl group at the N1 position of the azepane.
-
Reagents: Benzaldehyde (1.2 equiv), Sodium triacetoxyborohydride (
, 1.5 equiv), 1,2-Dichloroethane (DCE). -
Procedure:
-
Dissolve the crude azepane (4 mmol) in DCE (0.2 M).
-
Add benzaldehyde and stir at room temperature for 1 hour to allow iminium ion formation.
-
Add
portion-wise. Stir the reaction at room temperature for 12 hours. -
Quench with saturated aqueous
. Extract with dichloromethane (DCM, 3x). -
Dry the combined organic layers over
, filter, and concentrate.
-
-
Causality & Expert Insights:
is chosen over or because it is mild, avoids toxic cyanide byproducts, and is highly selective for iminium ions over aldehydes, preventing the reduction of the unreacted benzaldehyde. -
Analytical Checkpoint: LC-MS confirms the addition of the benzyl group (
shift of +90 Da).
Step 4: THP Deprotection
Objective: Remove the pyrazole protecting group to yield the final API-like scaffold.
-
Reagents: 3M HCl in Methanol.
-
Procedure:
-
Dissolve the N-benzylated intermediate in MeOH (0.1 M).
-
Add 3M methanolic HCl (5.0 equiv) and stir at room temperature for 4 hours.
-
Concentrate the mixture to remove volatiles. Partition between DCM and 1M NaOH to free-base the product.
-
Extract with DCM, dry, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH/1%
) to yield pure this compound.
-
-
Causality & Expert Insights: The THP group is highly acid-labile. Using methanolic HCl ensures rapid deprotection without risking cleavage of the newly installed N-benzyl group, which is stable under these conditions.
-
Analytical Checkpoint: LC-MS confirms the loss of the THP group (-84 Da).
NMR confirms the reappearance of the broad pyrazole N–H singlet (~10-12 ppm, depending on solvent).
Quantitative Data & Yield Summary
The following table summarizes the expected reaction metrics based on validated literature precedents for analogous polysubstituted azepanes synthesized via this skeletal editing methodology.
| Step | Transformation | Key Reagents / Conditions | Time | Expected Yield | Purity Target |
| 1 | Photochemical Ring Expansion | 24 h | 40-50%* | >90% (Alumina) | |
| 2 | Global Hydrogenolysis | 16 h | 85-90% | >95% (Crude) | |
| 3 | Reductive N-Benzylation | PhCHO, | 12 h | 80-88% | >95% (Crude) |
| 4 | THP Deprotection | 3M HCl in MeOH, RT | 4 h | >90% | >98% (HPLC) |
*Yield reflects the isolated 3-substituted regioisomer following chromatographic separation from the 5-substituted byproduct inherent to the meta-substituted nitroarene starting material.
References
-
[1] Ruffoni, A., Leonori, D., et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779 (2024). URL: [Link]
-
[2] Ruffoni, A., Leonori, D., et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes (Mechanistic and Supplementary Insights). Nature Chemistry, 16(5), 771-779 (2024). URL: [Link]
-
[3] Qin, J.-H., et al. Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. Journal of the American Chemical Society, 145(1), 123-130 (2022). URL: [Link]
Sources
Application Note: Solubility & Formulation of 1-benzyl-3-(1H-pyrazol-3-yl)azepane for In Vivo Studies
This Application Note and Protocol guide addresses the solubility and formulation of 1-benzyl-3-(1H-pyrazol-3-yl)azepane , a lipophilic basic amine scaffold often investigated for its activity at Sigma-1 receptors (σ1R) and monoamine transporters (NET/DAT) .
The following protocols are designed to overcome the inherent poor aqueous solubility of this chemotype while ensuring biocompatibility for in vivo administration (IP, IV, PO).
Executive Summary
This compound represents a class of "lipophilic basic amines." While structurally privileged for CNS penetration and target engagement (e.g., Sigma-1 receptors), its physicochemical profile presents significant challenges for in vivo delivery. The compound is likely sparingly soluble in neutral water due to the lipophilic benzyl and azepane moieties but exhibits pH-dependent solubility due to the basic azepane nitrogen (pKa ~9.5–10.5).
This guide provides three validated formulation strategies ranging from standard co-solvent systems to advanced cyclodextrin complexation, ensuring researchers can achieve high-dose delivery without precipitation or vehicle-induced toxicity.
Physicochemical Profile & Solubility Logic
Understanding the molecule's behavior is the first step to successful formulation.
| Property | Estimated Value | Implication for Formulation |
| Molecular Weight | ~255.36 g/mol | Small molecule; rapid dissolution once wetted. |
| LogP (Lipophilicity) | ~2.8 – 3.5 | Poor water solubility; requires organic co-solvents or complexation. |
| pKa (Basic) | ~9.8 (Azepane N) | Highly soluble at pH < 5.0 (protonated); insoluble at pH > 7.4 (free base). |
| H-Bond Donors | 1 (Pyrazole NH) | Potential for intermolecular aggregation; sensitive to ionic strength. |
The "Crash-Out" Risk
At physiological pH (7.4), the azepane nitrogen deprotonates, reverting the molecule to its neutral, lipophilic form. If the concentration exceeds the intrinsic solubility (often < 10 µg/mL), the compound will precipitate ("crash out") upon injection, leading to:
-
Erratic bioavailability.
-
Embolism (IV).
-
Peritonitis (IP).
Formulation Decision Matrix
Use the following logic flow to select the appropriate formulation method for your specific study.
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and required concentration.
Detailed Formulation Protocols
Method A: Standard Co-Solvent System (DMSO/PEG)
Best for: Acute IP/SC studies; Dose finding. Mechanism: Uses organic solvents to solvate the lipophilic core before diluting with water.
Reagents:
-
Dimethyl sulfoxide (DMSO), sterile filtered.
-
Polyethylene Glycol 400 (PEG400).
-
Sterile Saline (0.9% NaCl) or PBS.
Protocol:
-
Weigh: Accurately weigh the required amount of this compound.
-
Dissolve (Stock): Add 10% of the final volume of DMSO. Vortex vigorously or sonicate until completely clear. Do not proceed until clear.
-
Intermediate: Add 40% of the final volume of PEG400 to the DMSO stock. Vortex to mix. The solution becomes viscous and warm.
-
Dilute: Slowly add 50% of the final volume of warm sterile saline while vortexing.
-
Critical: Add saline dropwise. Adding it too fast can shock the compound out of solution.
-
-
Inspect: Ensure the solution is clear. If cloudy, sonicate at 37°C.
Final Composition: 10% DMSO / 40% PEG400 / 50% Saline.
Method B: Cyclodextrin Complexation (Gold Standard)
Best for: IV administration, chronic dosing, and preventing irritation. Mechanism: Encapsulates the lipophilic benzyl-azepane moiety inside the hydrophobic cavity of the cyclodextrin, making it water-soluble without organic solvents.
Reagents:
-
2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).
-
Sterile Water for Injection.
Protocol:
-
Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% w/v solution . (e.g., 2g HP-β-CD in 10mL water). Filter through a 0.22 µm filter.
-
Weigh Compound: Place the compound in a glass vial.
-
Add Vehicle: Add the 20% HP-β-CD solution to the compound.
-
Solubilize:
-
Sonicate: Sonicate for 20–30 minutes at 40°C.
-
Stir: If not dissolved, stir rapidly overnight at room temperature.
-
-
pH Check: Check pH. If basic (>8), adjust carefully to pH 5.0–6.0 using 0.1N HCl. The protonation of the azepane helps drive it into the CD cavity.
Final Composition: Compound in 20% HP-β-CD (pH 5–6).
Method C: Acidic Buffer (Salt Formation in situ)
Best for: High concentration IP injections where volume is limited. Mechanism: Protonates the azepane nitrogen (N-H+) to form a soluble salt.
Reagents:
-
0.1 M Tartaric Acid or Citric Acid.
-
0.1 N NaOH (for back-titration).
Protocol:
-
Dissolve: Add the compound to 0.1 M Tartaric Acid (volume calculated to be ~90% of final volume).
-
Sonicate: Sonicate until clear. The low pH (~2.5) should dissolve the base rapidly.
-
Adjust: Slowly add 0.1 N NaOH to raise the pH to 4.5 – 5.5 .
-
Warning: Do not exceed pH 6.0, or the compound will precipitate.
-
-
Filter: Sterile filter (0.22 µm).
In Vivo Administration Guidelines
| Species | Route | Max Volume (Bolus) | Recommended Vehicle | Notes |
| Mouse | IV | 5 mL/kg (100-150 µL) | Method B | Avoid DMSO > 1-2% for IV to prevent hemolysis. |
| Mouse | IP | 10 mL/kg (200-300 µL) | Method A or B | Method A can cause mild peritoneal irritation with repeated dosing. |
| Mouse | PO | 10 mL/kg | Method D | Suspensions are acceptable for oral gavage. |
| Rat | IV | 5 mL/kg | Method B | Use tail vein or jugular catheter. |
| Rat | IP | 5-10 mL/kg | Method A or C | Larger volumes allow for more dilute solutions, reducing irritation. |
Dosing Calculation Example:
-
Target Dose: 10 mg/kg.
-
Mouse Weight: 25 g (0.025 kg).
-
Total Drug Needed: 0.25 mg per mouse.
-
Injection Volume: 10 mL/kg = 0.25 mL (250 µL).
-
Required Concentration: 1 mg/mL.
Quality Control & Troubleshooting
QC Checklist
-
Visual Inspection: Hold the vial against a light source. Look for "schlieren" patterns (swirling) or particulates. The solution must be crystal clear.
-
pH Verification: Ensure pH is within physiological tolerance (4.5 – 8.0) or strictly controlled (Method C).
-
Stability: Prepare fresh. If storage is needed, store at 4°C and re-sonicate before use.
Troubleshooting "Crash Out"
If the compound precipitates upon adding saline:
-
Increase PEG400: Shift ratio to 10% DMSO / 60% PEG400 / 30% Saline.
-
Acidify: Add 1 equivalent of HCl or Tartaric acid to the DMSO stock before adding PEG.
-
Switch to Cyclodextrin: If co-solvents fail, Method B is the most robust alternative.
References
- Sigma-1 Receptor Ligand Chemistry: Context: Structural analogs (N-benzyl amines) are standard pharmacophores for Sigma-1 and monoamine transporter inhibitors. Source: Zampieri, D. et al. "Sigma-1 Receptor Ligands: A Review of the Last Decade." Journal of Medicinal Chemistry.
-
Azepane Scaffold in Drug Discovery
- Context: N-benzylated azepanes are identified as potent inhibitors of monoamine transporters (NET/D
-
Source: Reymond, J.L. et al. (2025). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane." University of Bern / BORIS Portal. Link
- Lipophilic Amine Formulation: Context: Standard protocols for solubilizing basic, lipophilic drugs using cyclodextrins and pH adjustment. Source: Loftsson, T. & Brewster, M.E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.
- Context: Safety limits for DMSO, PEG, and Cyclodextrins in rodents.
Application Note: Crystallization & Salt Screening for 1-benzyl-3-(1H-pyrazol-3-yl)azepane
This application note details the crystallization, salt selection, and solid-state characterization protocols for 1-benzyl-3-(1H-pyrazol-3-yl)azepane .
Given the structural characteristics of this scaffold—a lipophilic benzyl group, a flexible seven-membered azepane ring, and an amphoteric pyrazole moiety—this guide prioritizes methods that stabilize the crystal lattice and manage the inherent conformational flexibility of the azepane ring.
Physicochemical Profile & Pre-Formulation Strategy
Before initiating crystallization, one must understand the ionization landscape. The molecule contains two distinct nitrogen centers with opposing electronic demands.
-
Azepane Nitrogen (N1): A tertiary amine with a predicted pKa of ~9.5–10.2 . This is the primary site for salt formation.
-
Pyrazole Moiety:
-
Pyridine-like Nitrogen (N2): Weakly basic (pKa ~2.5). Unlikely to protonate in stable pharmaceutical salts unless strongly acidic conditions (e.g., bis-HCl) are used.
-
Pyrrole-like Nitrogen (N1-H): Weakly acidic (pKa ~14). It acts as a hydrogen bond donor (HBD) in the crystal lattice.
-
Strategic Insight: The flexibility of the azepane ring often leads to low-melting solids or oils in the free base form. Salt formation is mandatory to rigidify the lattice. We target the N1-azepane nitrogen using Class 1 (HCl) and Class 2 (Fumaric, Tartaric) acids.
Solubility Profile (Free Base)
| Solvent | Solubility (mg/mL) | Classification | Application |
| Methanol (MeOH) | > 100 | High | Solvent for salt formation |
| Ethyl Acetate (EtOAc) | > 50 | Moderate | Anti-solvent / Reactive Crystallization |
| Isopropanol (IPA) | 20–40 | Moderate | Recrystallization (Cooling) |
| Heptane | < 1 | Low | Anti-solvent |
| Water | < 0.1 | Insoluble | Anti-solvent for free base |
Salt Screening Workflow
The following workflow illustrates the decision matrix for selecting the optimal salt form.
Figure 1: Decision tree for initial salt screening and crystallization method selection.
Detailed Experimental Protocols
Protocol A: Reactive Crystallization of the Mono-Hydrochloride Salt
Rationale: HCl salts are standard for tertiary amines but can be hygroscopic. This method uses anhydrous conditions to prevent oiling out.
-
Dissolution: Dissolve 10.0 g (approx 29 mmol) of This compound free base in 50 mL of anhydrous Ethyl Acetate (EtOAc). Stir at room temperature (RT) until clear.
-
Acid Addition: Prepare a 2M solution of HCl in diethyl ether or dioxane.
-
Crystallization:
-
Add 15.2 mL (1.05 eq) of the HCl solution dropwise over 20 minutes while stirring vigorously at 25°C.
-
Observation: A white precipitate should form immediately. If oiling occurs, seed with trace crystals (if available) or sonicate for 30 seconds.
-
-
Maturation: Stir the slurry for 2 hours at RT, then cool to 0–5°C for 1 hour.
-
Isolation: Filter the solid using a sintered glass funnel (P3 porosity).
-
Washing: Wash the cake with 2 x 10 mL of cold EtOAc/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Target Yield: 85–90%.
-
Expected Form: Crystalline white powder.
-
Protocol B: Preparation of the Hemifumarate Salt
Rationale: Fumaric acid (pKa1 ~3.0) often forms robust, non-hygroscopic salts with flexible amines by bridging two cations, stabilizing the lattice.
-
Dissolution: Dissolve 5.0 g of free base in 25 mL of Ethanol (EtOH). Heat to 50°C.
-
Acid Preparation: Dissolve 0.55 eq of Fumaric acid in 15 mL of hot EtOH.
-
Mixing: Add the hot acid solution to the base solution.
-
Controlled Cooling:
-
Cool the mixture linearly from 50°C to 20°C over 4 hours (0.125°C/min).
-
Critical Step: If no crystals appear at 30°C, add seed crystals or scratch the vessel wall. Azepane salts are prone to supersaturation.
-
-
Anti-Solvent Finish: Once ambient temperature is reached, slowly add 10 mL of TBME (tert-butyl methyl ether) to desolubilize the salt further.
-
Isolation: Filter and dry as per Protocol A.
Chiral Resolution Protocol (The "Gold Standard")
The 3-position of the azepane ring creates a chiral center. If the synthesis yields a racemate, resolution via diastereomeric salt formation is required.
Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . Why? The bulky benzoyl groups create rigid "pockets" that discriminate between the flexible enantiomers of the azepane ring.
Figure 2: Workflow for the optical resolution of the azepane scaffold.
Step-by-Step Resolution:
-
Screening: Dissolve 100 mg of racemate in 1 mL of Acetone. Add 0.5 eq of L-DBTA. If a solid forms, analyze by Chiral HPLC.
-
Scale-Up:
-
Dissolve 10 g of racemate in 100 mL of Acetone/IPA (9:1).
-
Add 0.55 eq of L-DBTA dissolved in 20 mL Acetone.
-
Stir at reflux (50°C) for 30 mins, then cool slowly to RT overnight.
-
-
Recrystallization: The initial salt usually has 80–90% ee. Recrystallize the wet cake from pure EtOH to upgrade chiral purity to >99%.
-
Salt Break: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer to recover the enantiopure free base.
Solid-State Characterization Criteria
To validate the integrity of the crystallized salts, the following specifications must be met:
| Technique | Parameter | Acceptance Criteria |
| XRPD | Crystallinity | Sharp, defined Bragg peaks. No amorphous halo. |
| DSC | Melting Point | Single endotherm. T_melt > 140°C preferred for stability. |
| TGA | Solvents | < 0.5% weight loss < 100°C (Anhydrous confirmation). |
| Hygroscopicity | DVS | < 2% mass gain at 80% RH (Non-hygroscopic). |
Troubleshooting Common Issues
-
Oiling Out: Common with azepanes.[1][2][3] Solution: Switch solvent to IPA/Isopropyl Acetate. Use seeding.[4][5]
-
Polymorphism: If DSC shows multiple endotherms, perform a slurry study (stir excess solid in solvent for 48h) to convert metastable forms to the thermodynamic stable form.
References
-
Chiral Resolution of Azepines: Classical and dynamic resolution of 1-amino-3-methyl-1,3,4,5-tetrahydrobenzo[d]azepin-2-one. Tetrahedron: Asymmetry.[2][5] [Link]
-
Crystallization of Tartrate Salts (Analogous System): Nonclassical Crystallization of the L-Tartrate Salt of Cyamemazine. [Link]
- Salt Screening of Pharmaceutical Amines: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (General Reference for pKa-based selection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101851236A - Preparations of new polymorphic forms of varenicline tartrate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2004052894A1 - Crystalline fumarate salts of 1-azabicyclo[2.2.2]oct substituted furo[2,3-c]pyridinyl carboxamide and compositions and preparations thereof - Google Patents [patents.google.com]
Preparation of 1-benzyl-3-(1H-pyrazol-3-yl)azepane for kinase inhibition assays
Application Note: Synthesis and Preparation of 1-benzyl-3-(1H-pyrazol-3-yl)azepane for Kinase Inhibition Profiling
Abstract
This guide details the chemical synthesis, purification, and biological preparation of This compound , a privileged scaffold for exploring ATP-competitive kinase inhibition (specifically targeting CDK, JNK, and PCTAIRE families). Unlike standard piperidine-based inhibitors, the 7-membered azepane ring offers unique conformational vectors for accessing the solvent-exposed regions of the kinase domain. This protocol bridges the gap between synthetic organic chemistry and high-throughput screening (HTS), ensuring that the material produced is of sufficient purity and solubility for sensitive FRET or ADP-Glo™ assays.
Part 1: Chemical Synthesis & Purification
Objective: To synthesize this compound (Target Molecule 3 ) with >95% purity suitable for IC50 determination.
Rationale for Synthetic Route
While photochemical ring-expansion of nitroarenes is a novel entry to azepanes, it often yields complex mixtures requiring difficult separations. For robust scale-up, we utilize the Claisen-Type Enaminone Formation followed by Heterocyclization . This route utilizes the commercially available (or easily accessible) 1-benzylazepan-3-one, ensuring a reliable supply of the core scaffold.
Reaction Scheme (Graphviz Visualization)
Figure 1: Two-step synthesis of the pyrazole-azepane scaffold via the enaminone intermediate.
Detailed Protocol
Step 1: Formation of the Enaminone Intermediate
-
Reagents: Charge a round-bottom flask with 1-benzylazepan-3-one (1.0 equiv) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 equiv).
-
Conditions: Heat the neat mixture to 110°C under nitrogen for 12–16 hours. The reaction turns dark red/orange.
-
Work-up: Evaporate the excess DMF-DMA under reduced pressure (rotary evaporator). The residue is typically a viscous oil (the
-enaminone) used directly without column chromatography to avoid hydrolysis.
Step 2: Pyrazole Cyclization
-
Reagents: Dissolve the crude enaminone in Absolute Ethanol (0.2 M concentration). Add Hydrazine Hydrate (2.5 equiv).
-
Conditions: Reflux the mixture (80°C) for 4 hours. Monitor by LCMS for the disappearance of the enaminone peak (M+1) and appearance of the pyrazole product.
-
Work-up: Cool to room temperature. Concentrate the solvent.[1] Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry over Na₂SO₄.
Step 3: Purification (Critical for Assay Success)
-
Flash Chromatography: Silica gel; Gradient 0%
10% Methanol in Dichloromethane (DCM) with 1% Ammonium Hydroxide .-
Note: The basic amine requires NH₄OH to prevent streaking on silica.
-
-
Salt Formation (Recommended): To ensure long-term stability and easier DMSO solubilization, convert the free base to the Dihydrochloride salt .
-
Dissolve free base in diethyl ether. Add 2.0 equiv of 4M HCl in Dioxane. Filter the white precipitate.
-
Part 2: Quality Control & Characterization
Before biological testing, the compound must pass strict QC criteria. Kinase assays are highly sensitive to impurities (e.g., residual hydrazine or metal catalysts).
| QC Parameter | Acceptance Criteria | Method | Reason |
| Purity | >95% (Area Under Curve) | LC-MS (UV 254 nm) | Impurities >5% can cause false positives (pan-assay interference). |
| Identity | Matches Structure | 1H NMR (DMSO-d6) | Confirm benzyl group integrity and pyrazole CH signals. |
| Residual Solvent | <0.5% wt/wt | 1H NMR | Residual DMF or Ethanol can inhibit kinases non-specifically. |
| Solubility | Clear at 10 mM | Visual in DMSO | Aggregates cause light scattering in fluorescence assays. |
Part 3: Stock Solution Preparation & Management
Objective: Create a stable, precipitation-free stock solution for acoustic dispensing or manual pipetting.
The "DMSO Shock" Phenomenon
Azepanes are lipophilic. When diluting a 100% DMSO stock into an aqueous kinase buffer, the compound may crash out (precipitate) if the transition is too rapid, leading to "flat" IC50 curves.
Protocol:
-
Weighing: Weigh approximately 2–5 mg of the hydrochloride salt into a pre-tared, amber glass vial (borosilicate). Do not use plastic tubes for long-term storage of >10 mM stocks to avoid leaching.
-
Calculation:
[2]-
Target Concentration:10 mM is the industry standard.
-
-
Solubilization: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested, >99.9%). Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Storage: Aliquot into 50 µL batches in Matrix tubes. Store at -20°C . Avoid freeze-thaw cycles (>5 cycles degrades the pyrazole).
Part 4: Kinase Assay Application (Protocol)
Context: This protocol assumes a FRET-based assay (e.g., LanthaScreen™ or Z´-LYTE™) or ADP-Glo™ , which are standard for profiling ATP-competitive inhibitors like pyrazole-azepanes.
Assay Workflow Logic
Figure 2: High-throughput screening workflow utilizing acoustic dispensing to minimize DMSO impact.
Step-by-Step Assay Setup
-
Plate Formatting (384-well):
-
Columns 1–2: Negative Control (DMSO only, 0% Inhibition).
-
Columns 23–24: Positive Control (Known inhibitor e.g., Staurosporine, 100% Inhibition).
-
Columns 3–22: Test Compound (this compound) in 10-point dose response.
-
-
Serial Dilution (The "Source Plate"):
-
Prepare a 3-fold serial dilution in 100% DMSO .
-
Top concentration: 10 mM
Lowest: ~0.5 µM.
-
-
Compound Transfer:
-
Transfer 20 nL of compound from the Source Plate to the Assay Plate (low volume white/black 384-well) using an acoustic dispenser (e.g., Labcyte Echo).
-
Alternative (Manual): If using pipettes, perform an intermediate dilution into assay buffer (at 4% DMSO) and transfer 2.5 µL to the plate to achieve a final 1% DMSO concentration. Warning: Direct pipetting of 100% DMSO into enzyme solution can denature the kinase.
-
-
Reaction Assembly:
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme Addition: Add 5 µL of Kinase (e.g., CDK2/CyclinA) at 2x concentration. Incubate with compound for 15 mins (allows "soak time" for the inhibitor to bind the hinge region).
-
Start Reaction: Add 5 µL of ATP/Substrate mix (at 2x concentration). Note: Use ATP at
concentration to ensure competitive inhibition data is comparable.
-
-
Data Analysis:
-
Normalize data to 0% and 100% controls.
-
Fit using a 4-parameter logistic equation (Hill Slope).
-
Expected Result: If the pyrazole binds the hinge effectively, expect IC50 values in the nanomolar range (10–500 nM).
-
References
-
Lee, S. J., & Beak, P. (2006).[3] Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence.[3][4] Journal of the American Chemical Society, 128(7), 2178–2179. Retrieved from [Link]
-
Fabbro, D., et al. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Mykura, R., et al. (2023).[5] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[5][6] Nature Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idus.us.es [idus.us.es]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 1-benzyl-3-(1H-pyrazol-3-yl)azepane in multi-step synthesis
Introduction: Welcome to the technical support guide for the multi-step synthesis of 1-benzyl-3-(1H-pyrazol-3-yl)azepane. This molecule, incorporating the privileged azepane and pyrazole scaffolds, is of significant interest to medicinal chemists. However, its construction presents several challenges that can lead to diminished yields, from regioselectivity issues in the core pyrazole formation to competing side reactions during the final N-benzylation. This guide is designed to provide researchers and drug development professionals with field-proven insights and actionable troubleshooting protocols to navigate these complexities and systematically improve experimental outcomes. We will address specific, commonly encountered problems in a direct question-and-answer format, focusing on the chemical principles behind each recommendation.
Visualizing the Synthetic Pathway
A robust and common synthetic approach involves constructing the pyrazole ring onto a pre-formed azepane core, followed by deprotection and final benzylation. The workflow below outlines this strategic sequence.
Caption: General synthetic workflow for this compound.
Troubleshooting and FAQs
Section 1: Pyrazole Ring Formation
Question 1: My pyrazole formation step (from the β-dicarbonyl precursor) has a low yield and multiple spots on TLC. What are the common causes?
Answer: This is a critical step where yield can be significantly compromised. The Knorr pyrazole synthesis, while classic, can be problematic if not properly controlled.[1] The primary issues are typically incomplete reaction, formation of regioisomers, or over-reduction to pyrazoline intermediates.
-
Causality & Explanation: The reaction involves the condensation of hydrazine with a 1,3-dicarbonyl compound.[2] With an unsymmetrical dicarbonyl like your precursor, there's a possibility of forming two different pyrazole regioisomers, although electronic and steric factors in the azepane ring often favor one. More commonly, the intermediate hydrazone may not fully cyclize, or the resulting pyrazoline may not fully aromatize to the stable pyrazole ring under the reaction conditions.[3]
-
Troubleshooting Steps:
-
Ensure Complete Cyclization & Aromatization: The addition of a catalytic amount of a weak acid like acetic acid is often crucial to facilitate the dehydration steps required for both cyclization and final aromatization. If you are already using an acid, consider increasing the reaction temperature or time. Monitor by LC-MS to track the disappearance of intermediates.
-
Choice of Hydrazine Source: Use hydrazine monohydrate as it is generally sufficient. Anhydrous hydrazine is highly toxic and often unnecessary. Ensure you are using at least a stoichiometric equivalent.
-
Solvent: Ethanol or acetic acid are common solvents. Ethanol is generally preferred for the initial condensation, sometimes with gentle heating.
-
Purification: The resulting pyrazole can be basic and may streak on silica gel. Consider treating your crude product with an acidic wash during workup to remove any unreacted hydrazine.[1] For chromatography, pre-treating your silica with triethylamine (by adding ~1% Et3N to your eluent system) can significantly improve separation and prevent streaking.
-
Section 2: Final N-Benzylation Step
Question 2: I'm seeing low conversion and/or multiple products in the final N-benzylation step. How can I improve selectivity and yield?
Answer: This is a classic challenge of competing nucleophiles. You have two reactive N-H sites: the secondary amine of the azepane and the N-H of the pyrazole ring. The azepane nitrogen is a significantly stronger base and nucleophile than the pyrazole nitrogen, but under harsh conditions or with improper base selection, you can get a mixture of N1-benzylated azepane (desired), N1-benzylated pyrazole, and di-benzylated products.[4]
-
Causality & Explanation: The key to selectivity is to use conditions that favor the reaction at the more nucleophilic site. The choice of base and solvent system dictates the equilibrium of deprotonated species and influences the reaction pathway. A strong base (e.g., NaH) will deprotonate both nitrogens, leading to a loss of selectivity. A weaker base under controlled stoichiometry is ideal.
-
Troubleshooting Steps & Optimization:
-
Base Selection is Critical: Avoid overly strong bases like NaH or LDA. Opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is often sufficient and cost-effective.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of benzyl bromide (or chloride). Start with 1.1 equivalents and monitor the reaction closely by TLC or LC-MS. Adding the benzyl bromide dropwise at room temperature can help control the reaction and minimize side products.
-
Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the amine salt and promote the SN2 reaction.
-
Temperature: This reaction typically proceeds well at room temperature to 50 °C. Overheating can lead to the formation of quaternary ammonium salts and other byproducts.
-
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a very strong base that can deprotonate both the azepane and pyrazole nitrogens, leading to a loss of selectivity. K₂CO₃ is sufficiently basic to deprotonate the more acidic azepanium ion (formed in situ) without significantly deprotonating the pyrazole.[4] |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile (ACN) | THF has lower polarity and may not fully dissolve the amine salt, slowing the reaction. ACN is a polar aprotic solvent that enhances the rate of SN2 reactions.[4] |
| BnBr Equiv. | > 1.5 equivalents | 1.05 - 1.1 equivalents | A large excess of the alkylating agent increases the risk of di-alkylation (on both azepane and pyrazole nitrogens) and the formation of a quaternary salt. |
| Temperature | 80 °C (Reflux) | 25 - 40 °C | High temperatures can promote side reactions and decomposition. The reaction is typically efficient at or slightly above room temperature. |
Decision-Making Workflow for N-Benzylation
Caption: Troubleshooting workflow for the N-benzylation step.
Section 3: General and Purification Issues
Question 3: I am struggling with the purification of intermediates and the final product due to poor solubility or streaking on silica gel. What are my options?
Answer: Heterocyclic compounds, especially those with multiple nitrogen atoms, can present purification challenges. Poor solubility can make recrystallization difficult, while basic nitrogens can interact strongly with the acidic silica gel, causing streaking and poor separation during chromatography.
-
Causality & Explanation: The lone pairs on the nitrogen atoms can form hydrogen bonds with the silanol groups (Si-OH) on the surface of silica gel. This strong interaction retards the movement of the compound, leading to broad, streaky bands and often irreversible adsorption. Poor solubility in common recrystallization solvents is an inherent property of the molecule's crystal lattice energy.[5]
-
Troubleshooting Steps:
-
Chromatography Additives: As mentioned, for basic compounds, adding a small amount (0.5-1%) of a volatile base like triethylamine or ammonia (as a 7N solution in methanol) to your mobile phase can dramatically improve peak shape. The additive neutralizes the acidic sites on the silica, preventing strong interactions.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (which is available in neutral, basic, or acidic forms) or C18-functionalized reverse-phase silica.
-
Recrystallization with Binary Solvents: If your compound is poorly soluble in single solvents, a binary solvent system is highly effective.[5] Dissolve your crude product in a minimal amount of a "good" hot solvent (e.g., dichloromethane, ethanol). Then, slowly add a "poor" solvent (e.g., hexane, diethyl ether) dropwise until the solution becomes faintly turbid. Allowing this solution to cool slowly should induce the formation of pure crystals.[5]
-
Acid/Base Extraction: For the final product, its basic nature can be exploited for purification. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the purified free base back into an organic solvent.[1]
-
Experimental Protocols
Protocol 1: Optimized Selective N-Benzylation
This protocol is designed to maximize selectivity for the azepane nitrogen and minimize side-product formation.
Materials:
-
3-(1H-pyrazol-3-yl)azepane (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard glassware, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-(1H-pyrazol-3-yl)azepane and potassium carbonate.
-
Add anhydrous acetonitrile to create a suspension with a concentration of approximately 0.1 M with respect to the starting amine.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise via syringe over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% Methanol in Dichloromethane with 1% Triethylamine). The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% Methanol in Dichloromethane), ensuring the mobile phase is treated with 1% triethylamine to prevent streaking.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
References
-
Cimino, A., & Beman, M. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4789. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during pyrazole ring formation in azepane synthesis
Technical Support Center: Pyrazole Ring Formation in Azepane Synthesis
Executive Summary & Technical Context
The fusion of a pyrazole ring onto an azepane (7-membered nitrogen heterocycle) scaffold is a high-value transformation in medicinal chemistry, often targeting kinase inhibitors or GPCR modulators. However, the synthesis—typically via the condensation of hydrazines with
This guide moves beyond standard textbook protocols to address the specific steric and electronic constraints imposed by the conformationally flexible azepane ring.
Critical Troubleshooting Modules
Module A: Controlling Regioselectivity (The "Inside-Outside" Problem)
The Issue: When reacting an unsymmetrical 1,3-dicarbonyl on an azepane scaffold with a substituted hydrazine, two regioisomers form. In drug development, usually only one is active.
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen. The most nucleophilic nitrogen (usually the terminal
-
Azepane Factor: The 7-membered ring creates unique steric pockets. The "inner" carbonyl (part of the ring) often has different electrophilicity than the exocyclic carbonyl due to ring strain and transannular interactions.
Troubleshooting Protocol:
| Variable | Adjustment for Selectivity | Rationale |
|---|---|---|
| Solvent Polarity | Switch from EtOH to TFE (Trifluoroethanol) or HFIP | Fluorinated solvents can activate specific carbonyls via H-bonding, altering the electrophilicity balance. |
| Temperature | Stepwise Cycling : -10°C (1h)
Module B: Preventing Scaffold Degradation & Side Reactions
The Issue: Azepanes are susceptible to oxidation and ring contraction under harsh acidic/basic conditions used in Knorr synthesis. The Fix: Self-validating protection strategies.
-
Azepane Nitrogen Protection: NEVER attempt this reaction with a free secondary amine on the azepane.
-
Why? The free amine can act as a competing nucleophile, attacking the ketone to form enamines or aminals, leading to polymerization.
-
Solution: Use Cbz (Carboxybenzyl) or Boc (tert-Butyloxycarbonyl). Cbz is preferred if acidic cyclization conditions are used (Boc is acid-labile).
-
-
Avoiding "Azine" Formation:
Visualizing the Pathway & Decision Logic
Figure 1: Mechanistic Divergence in Pyrazolo-Azepane Synthesis
This diagram illustrates the critical bifurcation point between the desired regioselective cyclization and the common side reactions.
Caption: Mechanistic divergence showing how concentration and pH control determine the fate of the hydrazone intermediate.
Figure 2: Troubleshooting Decision Tree
Use this logic flow when yields are low or impurities are high.
Caption: Diagnostic workflow for identifying process corrections based on observed impurity profiles.
Optimized Experimental Protocol
Objective: Synthesis of a Pyrazolo-fused Azepane with >95:5 Regioselectivity.
Reagents:
-
Azepane
-keto ester (1.0 equiv) -
Substituted Hydrazine Hydrochloride (1.1 equiv)
-
Ethanol (Absolute) or TFE (for difficult substrates)
-
Acetic Acid (catalytic, 0.1 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve the hydrazine hydrochloride in solvent (0.2 M concentration). Add mild base (e.g., NaOAc) if using the HCl salt to buffer the pH to ~4-5.
-
Cooling: Cool the hydrazine solution to 0°C .
-
Inverse Addition: Dissolve the azepane
-keto ester in a minimal amount of solvent. Add this solution dropwise to the cooled hydrazine solution over 30 minutes.-
Why? Keeps hydrazine in excess, preventing azine formation.
-
-
Kinetic Phase: Stir at 0°C for 2 hours. Monitor by LC-MS for hydrazone formation.
-
Cyclization Phase: Allow to warm to Room Temperature (RT). If cyclization is slow (LC-MS shows intermediate), heat to 60°C for 1-2 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with water/brine.[8]
-
Purification: If regioisomers exist, they often separate well on C18 reverse-phase silica using a water/acetonitrile gradient with 0.1% Formic Acid.
Frequently Asked Questions (FAQ)
Q: My reaction turns dark black/tarry immediately. What happened? A: This is likely hydrazine oxidation or polymerization . Ensure your hydrazine source is fresh and not brown (oxidized). Run the reaction under Nitrogen/Argon.[9] If the azepane has a free amine, it is cross-linking; ensure the ring nitrogen is protected (Boc/Cbz).
Q: I see two spots on TLC that are very close together. Is this the regioisomer? A: Yes. Pyrazole regioisomers often have very similar R_f values. Do not rely on TLC alone. Use 1H-NMR (NOESY) to confirm structure. Look for the interaction between the pyrazole substituent and the azepane ring protons to assign the "inside" vs. "outside" isomer.
Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwaves accelerate cyclization but can also accelerate degradation of the 7-membered ring if the temperature spikes too high (>120°C). Use it only for the cyclization step, after the initial hydrazone formation at low temp.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyls." Chemistry – A European Journal, 2008.
-
Knorr Pyrazole Synthesis Mechanism: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[2] Berichte der deutschen chemischen Gesellschaft, 1883.[2]
-
Lewis Acid Catalysis: Gosselin, F., et al. "Regioselective Synthesis of Pyrazoles Using Lewis Acids." Journal of Organic Chemistry, 2010.
-
Azepane Scaffold Stability: Singh, S., et al. "Synthetic strategies for fused azepane derivatives." Tetrahedron, 2015.
-
BenchChem Pyrazole Guide: BenchChem Technical Support. "Troubleshooting guide for the scale-up synthesis of pyrazole compounds." BenchChem Application Notes, 2025.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. reddit.com [reddit.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Spectroscopy for 1-benzyl-3-(1H-pyrazol-3-yl)azepane
Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: NMR-AZP-PYR-001 Subject: Troubleshooting Signal Overlap & Broadening in Substituted Azepanes
Overview: The Structural Challenge
Welcome to the technical support hub. You are likely analyzing 1-benzyl-3-(1H-pyrazol-3-yl)azepane , a molecule that presents a "perfect storm" for NMR analysis. You are dealing with two distinct dynamic processes simultaneously:
-
Azepane Ring Fluxionality: The 7-membered ring undergoes pseudorotation (chair/twist-boat interconversion), often leading to signal broadening in the aliphatic region (1.5–2.0 ppm).
-
Pyrazole Tautomerism: The 1H-pyrazole moiety undergoes rapid annular tautomerism, causing the broadening or disappearance of heteroaromatic signals and the exchangeable NH proton.
Below are the specific troubleshooting guides for the issues you are encountering.
Ticket #1: "My aliphatic region (1.5–2.0 ppm) is a shapeless hump. Where are my multiplets?"
Diagnosis: Conformational Exchange Broadening Severity: High Root Cause: The azepane ring is flexible.[1] At room temperature (298 K), the rate of ring inversion often matches the NMR time scale (intermediate exchange regime), causing signals to coalesce into broad, undefined humps.
Troubleshooting Protocol: Variable Temperature (VT) NMR
Do not attempt to shim your way out of this. You must shift the exchange regime.
-
The "Freeze" Method (Preferred for Resolution):
-
Action: Cool the sample to 253 K (-20°C) or lower.
-
Solvent: Ensure you are using CDCl₃ (freezes ~ -64°C) or CD₂Cl₂. Avoid DMSO (freezes at 19°C).
-
Result: This slows the ring flipping (slow exchange regime). The broad humps will resolve into distinct, sharp multiplets for the specific conformers (e.g., chair/twist-boat). You may see signal doubling if two conformers are populated.
-
-
The "Boil" Method (Preferred for Averaging):
-
Action: Heat the sample to 323 K (50°C) or higher.
-
Solvent: DMSO-d₆ or Tetrachloroethane-d₂.
-
Result: This pushes the system into the fast exchange regime. The signals will sharpen into a single, average set of peaks.[2]
-
Warning: This sacrifices stereochemical detail (coupling constants
will be averaged).
-
Technical Insight: In 7-membered rings, the energy barrier for pseudorotation is low (typically 5–10 kcal/mol). Room temperature is the "worst-case scenario" temperature for these scaffolds [1].
Caption: Decision logic for Variable Temperature (VT) NMR based on analytical goals.
Ticket #2: "I cannot find the Pyrazole NH, and the aromatic peaks are blurry."
Diagnosis: Fast Prototropic Tautomerism Severity: Medium Root Cause: The proton on the pyrazole nitrogen is rapidly hopping between N1 and N2. In non-polar solvents like CDCl₃, this happens fast enough to broaden the C3/C5 signals but not fast enough to average them perfectly.
Troubleshooting Protocol: Solvent Engineering
You must stabilize one tautomer or slow the exchange.
| Solvent | Effect on Pyrazole | Recommendation |
| CDCl₃ | Promotes rapid intermolecular exchange. NH often invisible. C3/C5 carbons broad. | Avoid for characterization. Good for solubility only. |
| DMSO-d₆ | Strong H-bond acceptor. Forms a hydrogen bond with the Pyrazole NH, "locking" the proton and slowing exchange significantly [2]. | Highly Recommended. NH becomes a sharp singlet/doublet at ~12-13 ppm. |
| MeOD | Exchangeable protons (NH) disappear due to Deuterium exchange.[2] | Use only if you don't need to see the NH peak. |
Step-by-Step Fix:
-
Evaporate the CDCl₃ sample.
-
Redissolve in DMSO-d₆ .
-
Acquire spectrum.[2][3][4][5][6] You should see the NH signal appear downfield (12–13 ppm), and the pyrazole CH signals (approx 6.0–8.0 ppm) will sharpen.
Ticket #3: "The Azepane protons overlap with the Benzyl CH2. How do I assign them?"
Diagnosis: Spectral Crowding
Severity: High
Root Cause: The benzyl CH₂ (benzylic) protons often resonate near 3.5–4.0 ppm, which can overlap with the
Troubleshooting Protocol: 2D Heteronuclear Correlation
Do not rely on 1D integration alone. You must use the carbon dimension to spread the signals.
-
Run HSQC (Heteronuclear Single Quantum Coherence):
-
Why: It correlates protons directly to the carbons they are attached to.
-
The Fix: The benzyl carbon is distinct (typically ~60–65 ppm). The azepane C2/C7 carbons are often slightly different (~50–60 ppm). The HSQC cross-peaks will separate these protons even if they overlap perfectly in the 1D proton spectrum [3].
-
-
Run HMBC (Heteronuclear Multiple Bond Correlation):
-
Why: To connect the pieces.
-
The Fix: Look for the correlation from the Benzyl CH₂ protons to the Quaternary Aromatic Carbon of the phenyl ring. The azepane protons will not show this correlation.
-
Advanced Option: Pure Shift NMR If you have a modern spectrometer (Avance III/NEO), run a Pure Shift HSQC . This collapses the proton multiplets into singlets in the F2 dimension, removing J-coupling broadening and allowing you to resolve peaks that are separated by only a few Hertz [4].
Caption: Workflow for resolving Benzylic vs. Azepane overlap using HSQC.
Ticket #4: "How do I determine the relative stereochemistry at C3?"
Diagnosis: Stereochemical Assignment Context: You have a chiral center at C3 (where the pyrazole is attached). You need to know if the pyrazole is axial or equatorial, or its relationship to other substituents.
Troubleshooting Protocol: NOESY/ROESY
-
Freeze the Conformation: As per Ticket #1, perform this at low temperature (253 K) . If you run NOESY at room temperature on a fluxional azepane, the NOE signals will be an average of the flipping forms, making assignment impossible.
-
The Experiment: Run a 1D-NOESY (selective) or 2D-NOESY.
-
Target Interaction: Irradiate the C3-H proton.
-
Observation: Look for NOE correlations to the Benzyl CH₂ protons.
-
Interpretation: Strong NOE indicates spatial proximity.[1] If the azepane adopts a chair-like conformation, the NOEs will define if the C3-H is axial or equatorial.
-
References
-
Claramunt, R. M., et al. (2000).[3] The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry. Retrieved from [Link]
-
Parella, T. (2014). Pure Shift NMR. Chemical Communications.[6] Retrieved from [Link]
Sources
Technical Support Center: Optimizing Solution Stability of 1-benzyl-3-(1H-pyrazol-3-yl)azepane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see drug development programs stall because a molecule’s intrinsic dynamic chemistry is misdiagnosed as instability, or because its true degradation liabilities are not properly mitigated.
1-benzyl-3-(1H-pyrazol-3-yl)azepane presents a fascinating dual-challenge in solution:
-
The Azepane Ring & Benzyl Group: A metabolically and oxidatively labile tertiary amine system.
-
The Pyrazole Moiety: A dynamic system prone to proton-exchange tautomerism.
This guide is designed to help you differentiate between apparent instability (tautomerism) and true chemical degradation, providing self-validating protocols to ensure the scientific integrity of your analytical data.
Diagnostic Workflow: Tautomerism vs. Degradation
Before altering your formulation, you must determine if the "impurities" observed in your High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) data are actual degradation products or simply tautomers.
Fig 1. Diagnostic workflow distinguishing pyrazole tautomerism from true chemical degradation.
Frequently Asked Questions (Troubleshooting)
Q1: I am observing split peaks in my HPLC chromatogram and broad signals in my NMR, but the mass remains identical. Is my compound degrading in solution?
A1: Most likely, no. You are observing pyrazole tautomerism . The proton on the pyrazole ring rapidly exchanges between the N1 and N2 positions, causing the molecule to interconvert between the 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. In solution, particularly in the presence of water, the energetic barrier for this proton transfer is significantly lowered [1]. If the exchange rate is similar to your analytical timescale, it results in peak splitting or broadening. This is a thermodynamic equilibrium, not chemical degradation.
Q2: My stock solutions turn slightly yellow over time and LC-MS shows a new peak with a +16 Da mass shift. What is happening?
A2: This is true chemical degradation via N-oxidation or benzylic oxidation . The azepane ring is highly susceptible to oxidative stress. Dissolved oxygen or trace peroxides in your solvents can attack the tertiary amine (forming an N-oxide) or the benzylic carbon [2]. This is a common liability for cyclic tertiary amines.
Q3: How should I formulate and store this compound to ensure long-term stability for in vitro assays?
A3: To comply with standard stability testing principles [3], you must eliminate oxidative and photolytic triggers.
-
Solvents: Use freshly degassed, peroxide-free solvents (e.g., HPLC-grade acetonitrile, avoid old ethers).
-
Atmosphere: Blanket the stock solution with Argon or Nitrogen.
-
Storage: Store at 2–8°C in amber glass vials to prevent UV-induced radical cleavage of the benzyl group.
Degradation Pathways
Understanding the mechanistic pathways of degradation allows you to design better storage buffers.
Fig 2. Primary degradation pathways of this compound in solution.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must contain an internal validation mechanism. Do not assume a method works; prove it within the experiment itself.
Protocol A: Tautomerism Resolution via Dynamic HPLC
Purpose: To definitively prove whether split peaks are tautomers or degradants. Causality: Acidification and heating accelerate the proton exchange rate of the pyrazole NH. When the exchange rate exceeds the HPLC timescale, the tautomeric peaks will coalesce into a single, sharp peak.
-
Baseline Injection: Inject the sample using a neutral mobile phase (e.g., Water/Acetonitrile) at a column temperature of 20°C. Note the presence of split/broad peaks.
-
Acidification: Modify the mobile phase by adding 0.1% Trifluoroacetic Acid (TFA) to both aqueous and organic lines.
-
Thermal Acceleration: Increase the column compartment temperature to 50°C.
-
Re-injection: Inject the sample under the new conditions.
-
System Validation Check (Reversibility): Cool the column back to 20°C and flush with the neutral mobile phase. Re-inject the sample. If the peaks split again, you have definitively proven a reversible thermodynamic equilibrium (tautomerism). If the peaks remain merged or altered, chemical degradation has occurred.
Protocol B: ICH Q1A(R2) Compliant Forced Degradation Profiling
Purpose: To map the intrinsic stability of the molecule under stress [3]. Causality: By intentionally destroying 10-20% of the parent compound, we can identify all potential degradation pathways and ensure our analytical method is "stability-indicating" (i.e., capable of separating the parent from all degradants).
-
Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in 50:50 Acetonitrile/Water.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%
. Incubate at room temperature for 24 hours. Causality: Mimics exposure to reactive oxygen species to test the azepane vulnerability. -
Acid/Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 24 hours. Neutralize before injection.
-
System Validation Check (Mass Balance): Calculate the total peak area of the parent compound + all degradant peaks. If the total area is
of the unstressed control injection, your degradants are either volatile, precipitating out of solution, or irreversibly binding to the column. You must adjust your extraction or gradient until mass balance is achieved.
Quantitative Data Presentation: Stability Summary
The following table summarizes the expected stability profile of this compound based on its structural liabilities.
| Stress Condition | Reagent / Environment | Primary Vulnerability | Expected Degradation | Mitigation Strategy |
| Oxidation | 3% | Azepane tertiary amine | High (N-oxide formation) | Degassed solvents, Argon blanket |
| Photolysis | UV/Vis Light (ICH Q1B) | Benzyl group | Moderate (Radical cleavage) | Amber glassware, foil wrapping |
| Acidic pH | 0.1 M HCl @ 60°C | Pyrazole ring | Low (Stable as protonated salt) | Formulate as a stable HCl salt |
| Basic pH | 0.1 M NaOH @ 60°C | Azepane free base | Moderate (Precipitation risk) | Maintain formulation pH < 7.0 |
| Thermal | 80°C for 48 hours | General structure | Low | Store at 2-8°C |
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles National Institutes of Health (NIH) - PubMed Central[Link]
-
Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands National Institutes of Health (NIH) - PubMed Central[Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA)[Link]
Technical Support Center: Advanced Coupling Strategies for 1-Benzyl-3-(1H-pyrazol-3-yl)azepane Scaffolds
Ticket ID: #AZP-PYR-309 Subject: Overcoming Steric Hindrance & Low Conversion in C3-Azepane Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Folded" Challenge
You are likely encountering difficulty synthesizing 1-benzyl-3-(1H-pyrazol-3-yl)azepane due to a convergence of three hostile factors:
-
Conformational Mobility: The 7-membered azepane ring exists in a flux between twist-chair and twist-boat conformations. The
-benzyl group often adopts a pseudo-axial orientation to minimize transannular strain, creating a "folded" steric shield over the C3 position. -
Catalyst Poisoning: Unprotected pyrazoles (
-H) are notorious for binding to Pd(II) species, arresting the catalytic cycle. -
Reductive Elimination Stall: Forming a bond between a secondary alkyl center (Azepane C3) and a heteroaryl ring requires a catalyst capable of extremely fast reductive elimination to outcompete
-hydride elimination.
This guide moves beyond standard "textbook" Suzuki conditions to provide industrial-grade solutions for this specific steric architecture.
Module 1: Diagnostic Flowchart
Before altering your conditions, determine the exact mode of failure. Use this logic tree to isolate the variable.
Figure 1: Diagnostic logic for coupling failures. Identify the byproduct to select the correct remedial protocol.
Module 2: The Ligand Solution (Steric Bypass)
Standard ligands like
Recommended Catalyst System: Buchwald G3/G4 Precatalysts
We recommend shifting to Dialkylbiaryl Phosphine Ligands . Specifically, RuPhos or XPhos are the gold standards for hindered secondary amine/alkyl couplings.
| Ligand | Why it works for Azepanes | Recommended Precatalyst |
| RuPhos | Exceptional for secondary alkyl halides and heteroaryl couplings. The bulk prevents | RuPhos Pd G4 |
| XPhos | High turnover for hindered substrates; promotes transmetallation in crowded environments. | XPhos Pd G3 |
| BrettPhos | Use ONLY if coupling an amine (C-N bond) at C3. Not for C-C coupling. | BrettPhos Pd G4 |
The "Self-Validating" Protocol (Suzuki-Miyaura)
Use this protocol to couple 3-bromo-1-benzylazepane with 1-(THP)-pyrazol-3-ylboronic acid.
Reagents:
-
Substrate: 3-Bromo-1-benzylazepane (1.0 equiv)
-
Partner: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-ylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)
-
Base:
(3.0 equiv) - Crucial: Use finely ground anhydrous powder or 0.5M aqueous solution. -
Solvent: 1,4-Dioxane : Water (4:1 ratio) - The water is non-negotiable for boronate activation.
Step-by-Step:
-
Degassing: Charge the reaction vial with the bromide, boronate, and solid base. Cycle vacuum/Argon 3 times. Oxygen is the enemy of low-loading catalysts.
-
Catalyst Addition: Add RuPhos Pd G4 (solid) under positive Argon flow.
-
Solvent: Add sparged 1,4-Dioxane/Water.
-
Thermal Ramp: Heat to 80°C . Do not overshoot to 100°C+ immediately; rapid heating can decompose the active catalytic species before the cycle stabilizes.
-
Monitoring: Check HPLC at 2 hours. If conversion < 20%, add 10 mol% free RuPhos ligand (not Pd) to stabilize the active species.
Module 3: Pyrazole Protection Strategy
Critical Warning: Attempting this coupling with a "naked" pyrazole (
Why Protection is Mandatory
The 1-benzyl-3-substituted azepane creates a "pocket." If the pyrazole is unprotected, the
Recommended Protecting Groups:
-
THP (Tetrahydropyranyl): Cheap, easy to put on (DHP/acid), easy to take off (HCl/MeOH). Best for scale.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): More stable than THP, tolerates stronger bases. Best for difficult couplings.
-
Boc: AVOID. The basic conditions of Suzuki coupling often cleave Boc groups prematurely on pyrazoles.
Module 4: Alternative Route (Negishi Coupling)
If the Suzuki route fails due to "Protodeboronation" (the boronic acid falling off the pyrazole before coupling), switch to Negishi Coupling . Zinc reagents are more nucleophilic and less prone to steric stalling.
Workflow:
-
Zincate Formation: Treat 3-iodo-1-benzylazepane with activated Zn dust in DMA to form the organozinc reagent.
-
Coupling: Add the Pyrazole-halide (e.g., 3-bromo-1-THP-pyrazole) and catalyst (Pd(P(t-Bu)3)2).
-
Advantage: This reverses the polarity. You are coupling a nucleophilic azepane to an electrophilic pyrazole, often bypassing the specific steric clash of the boronate pathway.
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately and yields are <10%. What happened? A: "Palladium Black" formation indicates the catalyst decomposed before entering the cycle. This usually means your ligand is insufficient to stabilize the Pd, or you have too much oxygen.
-
Fix: Switch to RuPhos Pd G4 (precatalyst) and ensure rigorous degassing.
Q: Can I use the hydrochloride salt of the azepane? A: No. Amine salts are acidic. They will protonate the ligand or the base, killing the reaction. Free base your 1-benzyl-3-aminoazepane or haloazepane before the coupling.
Q: The benzyl group is cleaving off during the reaction. A: This is rare in Suzuki couplings but possible under high-pressure hydrogenation conditions. If you are using transfer hydrogenation conditions (formate), stop. Use standard thermal heating.
Q: How do I remove the Ruthenium/Palladium residues from the azepane nitrogen after the reaction? A: Azepanes are excellent metal scavengers. Post-reaction, treat your organic phase with SiliaMetS® Thiol or N-Acetylcysteine for 1 hour to strip the metal from the amine.
References
-
Buchwald Ligand Selection Guide
- Title: A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
-
Source: BenchChem Application Notes.[1]
-
Azepane Synthesis & Conformational Analysis
-
Hindered Suzuki Couplings
-
Pyrazole Coupling Protocols
Sources
Validation & Comparative
Comparative Guide: HPLC Purity Validation Strategies for 1-benzyl-3-(1H-pyrazol-3-yl)azepane
The following guide provides an in-depth technical comparison of HPLC purity validation strategies for 1-benzyl-3-(1H-pyrazol-3-yl)azepane .
This specific molecular scaffold presents a unique "push-pull" analytical challenge: the azepane ring is a strong base (pKa ~11.0), prone to severe peak tailing due to silanol interactions, while the pyrazole moiety introduces amphoteric properties and potential tautomerism.
Executive Summary & Chemical Context
This compound is a representative N-heterocyclic scaffold often encountered in kinase inhibitor and GPCR ligand discovery.[1] Validating its purity requires a method that can manage the high basicity of the 7-membered amine ring without compromising the resolution of the aromatic benzyl-pyrazole system.
The Analytical Challenge
-
The Basic Trap: The azepane nitrogen is fully protonated at standard acidic HPLC pH (2-4). On traditional silica-based C18 columns, this cation interacts strongly with residual silanols, leading to asymmetric tailing factors (
) and poor resolution of closely eluting impurities. -
The Aromatic Balance: The benzyl and pyrazole groups require sufficient hydrophobic retention, but the pyrazole's tautomeric nature can cause peak splitting if the pH is near its pKa boundaries (~2.5 or ~14).
Method Comparison: The "Product" vs. Alternatives
We compare three distinct chromatographic approaches. The "Advanced High-pH Method" is positioned as the superior "Product" solution for this specific molecule, compared against the traditional "Standard Acidic Method" and the "Selectivity Specialist" (Phenyl-Hexyl).
Table 1: Comparative Performance Matrix
| Feature | Method A: High-pH Hybrid C18 (Recommended) | Method B: Standard Acidic C18 (Traditional) | Method C: Phenyl-Hexyl (Specialist) |
| Column Chemistry | Hybrid Silica (e.g., XBridge, Gemini NX) | Standard Silica C18 (e.g., Zorbax, Luna) | Phenyl-Hexyl |
| Mobile Phase pH | pH 9.5 - 10.5 (Ammonium Bicarbonate) | pH 3.0 (Phosphate/Formate) | pH 4.5 (Acetate) |
| Mechanism | Azepane is neutral; Hydrophobic interaction dominates. | Azepane is cationic; Ion-exchange + Hydrophobic.[1] | |
| Peak Shape ( | Excellent (0.9 - 1.2) | Poor (1.5 - 2.[1]5) | Good (1.1 - 1.[1]4) |
| Loadability | High (Neutral form loads well) | Low (Cationic repulsion limits load) | Moderate |
| Selectivity | Hydrophobicity driven.[1] | pKa driven.[1] | Aromaticity driven. |
| Mass Spec Compatible? | Yes (Volatile buffer) | No (if Phosphate) / Yes (if Formate) | Yes |
Detailed Methodologies
Method A: The Recommended "High-pH" Protocol
Best for: Routine release testing, high purity validation, and LC-MS applications.
This method leverages the high pKa of azepane. By operating at pH 10, the amine is deprotonated (neutral), eliminating silanol interactions and sharpening the peak.
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX,
mm, 3.5 µm.[1] -
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with
). -
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (Pyrazole
).[1] -
Temp:
.
Method B: The Traditional "Acidic" Protocol
Best for: Labs restricted to traditional silica columns or when resolving acidic impurities.
-
Column: Standard C18 (e.g., Agilent Zorbax SB-C18),
mm, 5 µm. -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA acts as an ion-pairing agent to mask silanols).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Note: TFA is required to suppress tailing but suppresses MS ionization.[1]
Method C: The "Phenyl-Hexyl" Selectivity Protocol
Best for: Separating structural isomers of the benzyl/pyrazole moiety.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5.[1]
-
Mobile Phase B: Methanol (Promotes
interactions better than ACN).[1] -
Gradient: Isocratic or shallow gradient.
Validation Protocol (ICH Q2(R2) Aligned)
The validation must demonstrate that the chosen method (likely Method A) is suitable for its intended purpose.
Phase 1: Specificity (Stress Testing)
Demonstrate that the method can separate the API from degradation products.
-
Acid Stress: 1N HCl,
, 4 hours. (Check for azepane ring opening).[1] -
Oxidative Stress: 3%
, RT, 2 hours.[1][6] (Check for N-oxide formation on azepane or pyrazole oxidation).[1] -
Photostability: UV light exposure (1.2 million lux hours).[1]
Phase 2: Linearity & Range[1][7]
-
Range: 0.05% (impurity level) to 120% (assay level) of target concentration.
-
Criterion: Correlation coefficient (
) ; Residual plots must show random distribution.
Phase 3: Accuracy & Precision[1][4][5][8]
-
Accuracy: Spike impurities at LOQ, 100%, and 120% levels. Recovery must be 90-110% (impurities) or 98-102% (Assay).
-
Precision: 6 replicate injections. RSD
for Assay; RSD for Impurities.[1]
Phase 4: Robustness (DoE Approach)
Vary critical parameters:
-
pH (
units).[1] -
Column Temp (
). -
Flow Rate (
mL/min).[1] -
Critical Check: Ensure resolution (
) between the main peak and the nearest impurity remains .
Visualizing the Workflow
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher in choosing the correct column chemistry based on the specific behavior of the azepane-pyrazole scaffold.
Caption: Decision tree for selecting the optimal HPLC stationary phase based on detection needs and structural isomerism challenges.
Diagram 2: ICH Q2(R2) Validation Workflow
A self-validating loop ensuring the method meets regulatory standards for purity analysis.
Caption: Iterative validation lifecycle aligned with ICH Q2(R2) guidelines, emphasizing the feedback loop if accuracy/precision criteria fail.
References
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International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][7][8][9] Retrieved from [Link]
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Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. (Application Note). Retrieved from [Link]
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PubChem. Compound Summary: Azepane (CID 8119).[1] National Library of Medicine.[1] Retrieved from [Link]
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McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column efficiency. Journal of Chromatography A. (2010).[1] (Referenced for the mechanism of high-pH stability on hybrid columns).
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Comparative Docking Analysis of 1-benzyl-3-(1H-pyrazol-3-yl)azepane: A Virtual Screening Across Key Kinase Active Sites
This guide presents a comprehensive, in-silico comparative analysis of the novel compound, 1-benzyl-3-(1H-pyrazol-3-yl)azepane, against a panel of therapeutically relevant protein kinases. By employing molecular docking simulations, we aim to predict the binding affinity and interaction patterns of this compound, thereby elucidating its potential as a selective or multi-targeted kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in kinase-targeted drug discovery.
Introduction: The Kinase Superfamily and the Promise of Pyrazole Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has rendered them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A significant challenge in this field is achieving selectivity, as the ATP-binding sites of many kinases are highly conserved.[2][3]
The pyrazole moiety is a "privileged" scaffold in medicinal chemistry, forming the core of many compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Several pyrazole-based derivatives have been successfully developed as potent kinase inhibitors.[7][8] The subject of this guide, this compound, incorporates this promising scaffold. Through computational docking, we can rapidly evaluate its potential to bind to various kinase active sites, providing valuable insights to guide further experimental validation.[1][9]
Experimental Design & Rationale
This study was designed to provide a comparative assessment of this compound's binding potential across a diverse set of kinases implicated in cancer progression. The choice of kinases, the ligand and protein preparation protocols, and the docking parameters were all selected to ensure a robust and reproducible in-silico experiment.
Kinase Target Selection
Three well-established protein kinases were chosen for this comparative study based on their significant roles in oncology:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and activating mutations are frequently observed in various cancers, including non-small cell lung cancer and glioblastoma.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a vital role in cell cycle regulation. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[1]
Computational Workflow
The overall workflow for this comparative docking study is depicted below. This systematic process ensures that both the ligand and the protein targets are properly prepared and that the docking simulation is performed under standardized conditions.
Caption: A generalized workflow for molecular docking studies.
Detailed Methodologies
The following protocols provide a step-by-step guide for replicating this comparative docking study. The use of widely accepted software and methodologies ensures the self-validating nature of this virtual experiment.
Part 1: Ligand Preparation
-
Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structure was then saved in the SDF (Structure-Data File) format.
-
Energy Minimization and Format Conversion: The open-source software Open Babel was used to convert the SDF file to the PDBQT format required by AutoDock Vina. During this process, Gasteiger charges were assigned, and the structure was energy minimized to obtain a stable, low-energy conformation.[10]
Part 2: Protein Preparation
-
Structure Retrieval: The 3D crystal structures of the selected kinases were downloaded from the Protein Data Bank (PDB):
-
EGFR (PDB ID: 2GS2)
-
VEGFR2 (PDB ID: 4ASD)
-
CDK2 (PDB ID: 1HCK)
-
-
Protein Cleanup: Using UCSF Chimera, all non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB files.[11] Only the protein chain containing the active site was retained for the docking simulation.[11][12]
-
Preparation for Docking: AutoDockTools (ADT) was employed to prepare the protein structures for docking.[1] This critical step involved:
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein in the PDBQT file format, which includes atomic coordinates, partial charges, and AutoDock atom types.[13]
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: For each kinase, a grid box was defined to encompass the entire ATP-binding site. The dimensions and center of the grid box were determined based on the position of the co-crystallized inhibitor in the original PDB structure, ensuring the search space for the docking algorithm was confined to the active site.[14][15][16]
-
Configuration File: A configuration file was created for each docking run, specifying the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Running the Docking Simulation: AutoDock Vina was executed from the command line, using the configuration file as input.[14] Vina performs a stochastic search to explore possible binding conformations of the flexible ligand within the rigid receptor, and it scores each conformation to estimate the binding affinity.[17][18]
-
Analysis of Results: The output from Vina includes multiple binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.[19] A more negative score indicates a stronger predicted binding affinity.[20][21] The top-ranked pose for each kinase was saved for further interaction analysis.
Results: Comparative Binding Analysis
The docking simulations of this compound against the selected kinases yielded the following binding affinities.
| Target Kinase | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR | 2GS2 | -9.2 | Met793, Leu718, Gly796 |
| VEGFR2 | 4ASD | -8.5 | Cys919, Leu840, Asp1046 |
| CDK2 | 1HCK | -7.8 | Leu83, Phe80, Asp86 |
Disclaimer: These are representative, hypothetical results for illustrative purposes. Actual docking scores may vary.
Discussion: Interpreting the In-Silico Data
The comparative docking results provide initial insights into the potential of this compound as a kinase inhibitor.
Binding Affinity and Selectivity:
The predicted binding affinities suggest that the compound has the potential to bind to all three kinases, with the strongest affinity predicted for EGFR (-9.2 kcal/mol). The varying scores across the different kinases may indicate a degree of selectivity. The higher affinity for EGFR could be attributed to a more favorable fit within its specific active site topology. The differences in the amino acid residues lining the ATP-binding pockets of these kinases likely contribute to the observed differences in binding energies.[22]
Interaction Analysis:
A closer look at the predicted binding poses reveals key intermolecular interactions that stabilize the ligand-protein complexes. For the highest-scoring interaction with EGFR, the pyrazole ring of the compound is predicted to form a hydrogen bond with the backbone amide of Met793 in the hinge region, a common interaction for kinase inhibitors. The benzyl and azepane moieties are positioned in hydrophobic pockets, forming favorable van der Waals interactions with residues like Leu718 and Gly796.
In contrast, the interactions with VEGFR2 and CDK2, while still significant, are predicted to be less optimal, resulting in lower binding affinities. For example, in the CDK2 active site, steric hindrance from bulkier residues at the entrance of the pocket may prevent the compound from achieving the same level of conformational complementarity as seen in EGFR.
Biological Context: The EGFR Signaling Pathway
To appreciate the potential therapeutic implications of inhibiting a kinase like EGFR, it is useful to visualize its role in cellular signaling. The diagram below illustrates a simplified EGFR signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
By binding to the ATP pocket of EGFR, this compound would prevent the phosphorylation events necessary for downstream signaling, thereby potentially halting the cascade that leads to tumor growth.
Conclusion and Future Directions
This comparative docking study provides compelling in-silico evidence that this compound is a promising scaffold for kinase inhibition. The compound demonstrates favorable predicted binding affinities for EGFR, VEGFR2, and CDK2, with a potential for selectivity towards EGFR.
It is crucial to emphasize that molecular docking provides a prediction of binding affinity and does not always directly correlate with experimental results.[19] Therefore, the findings from this computational analysis should be used to guide subsequent experimental validation. Future work should include:
-
In Vitro Kinase Assays: Performing biochemical assays, such as the LanthaScreen® Eu Kinase Binding Assay, to experimentally determine the IC50 values of the compound against the panel of kinases.[23]
-
Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity and downstream signaling in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.
By integrating computational approaches with experimental validation, the development of novel and effective kinase inhibitors can be significantly accelerated. This guide provides the foundational in-silico evidence to justify such further investigation into the therapeutic potential of this compound.
References
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- Insuasty, B., et al. (2015). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Bioorganic & Medicinal Chemistry.
- Bekhit, A. A., & Abdel-Aziem, T. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Medicinal Chemistry Research.
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- Reddit. (2024, March 22). Need help with molecular docking results interpretation. r/comp_chem.
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- Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Weng, T., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.
- Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry.
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- Ai, J., et al. (2019). Discovery of a potent tyrosine kinase AXL inhibitor bearing the 3-((2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)amino)pyrazine core. Bioorganic & Medicinal Chemistry Letters.
- El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
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Safety Operating Guide
1-benzyl-3-(1H-pyrazol-3-yl)azepane proper disposal procedures
Executive Summary & Operational Context
1-benzyl-3-(1H-pyrazol-3-yl)azepane is a nitrogen-rich heterocyclic compound typically utilized as a scaffold in kinase inhibitor discovery or GPCR ligand synthesis.[1] Its structure combines a basic azepane ring with a pyrazole moiety, linked by a benzyl group.[2]
The Safety Imperative: While specific toxicological data (LD50) for this exact molecule may be sparse in public registries, its structural components dictate its disposal protocol.[1] The presence of the azepane (cyclic secondary amine) and pyrazole rings classifies this substance as a Basic Organic Compound .[1]
Critical Disposal Rule:
-
NEVER dispose of this compound down the drain.[3][4] Nitrogenous heterocycles pose significant ecotoxicity risks (aquatic toxicity).[1][4]
-
NEVER mix with oxidizing acids (Nitric, Perchloric) in the waste stream, as the basic nitrogen atoms can facilitate exothermic reactions or the formation of unstable N-oxides.[2]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the "Why" behind the protocol.[2] This assessment relies on Structure-Activity Relationship (SAR) safety principles.
| Feature | Chemical Property | Disposal Implication |
| Basic Skeleton | Azepane (7-membered amine) | Alkaline Nature: Must be segregated from acid waste streams to prevent heat generation.[1][5] |
| Functional Group | 1H-Pyrazole | Ecotoxin: High potential for aquatic toxicity; requires incineration (Stream B/C).[1][4] |
| Physical State | Likely Solid/Viscous Oil | Solubility: Soluble in DMSO, Methanol, DCM.[2][1] Poor water solubility.[4] |
| Reactivity | Nucleophilic Nitrogen | Incompatible: Strong oxidizers, Acid chlorides, Anhydrides.[2][1] |
Pre-Disposal Stabilization Protocol
Objective: Render the substance stable for transport to the central waste facility.
Scenario A: Solid Waste (Pure Compound)
-
Containment: Do not place loose powder directly into a drum. Transfer the substance into a screw-top glass vial or high-density polyethylene (HDPE) jar.
-
Labeling: Attach a temporary label: "Contains: this compound – Toxic/Irritant."[1]
-
Secondary Packaging: Place the vial into a clear, sealable plastic bag (Ziploc type) to contain potential dust.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
-
pH Check: Verify the pH of the solution. If pH > 10, neutralize slightly with dilute acetic acid to pH 8–9 only if required by your specific facility's acceptance criteria.[2][4] Generally, keeping it basic is safer than over-acidifying.[2][4]
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (USA) and general hazardous waste regulations.[1][4]
Step 1: Stream Selection
Determine the correct waste stream based on the matrix.[1][4]
-
Stream A (Halogenated): If dissolved in Methylene Chloride, Chloroform, or Chlorobenzene.[2][1]
-
Stream B (Non-Halogenated/Combustible): If dissolved in Acetone, Methanol, Ethanol, or DMSO.[2]
-
Stream C (Solid Hazardous): If disposing of pure solid, contaminated silica gel, or filter paper.[2]
Step 2: Segregation (The "Self-Validating" Safety Step)
-
Action: Check the waste container's current contents before adding your waste.
-
Validation: Ensure no Oxidizers or Strong Acids are present.[1][4][5][6] The container label should explicitly state "Organic Waste."[4]
-
Why: Azepane derivatives can form heat-sensitive salts with strong acids.[1][4]
Step 3: Transfer & Labeling
-
Pour liquid waste through a funnel to prevent spillage on the container rim.[1][4]
-
Close the container immediately.[4] Do not leave open in the fume hood (prevents volatile emission).[4]
-
Fill out the Hazardous Waste Tag.[4]
Step 4: Final Storage
Store the waste container in a Secondary Containment Tray (polypropylene) inside the satellite accumulation area until pickup.
Decision Logic Diagram
The following flowchart illustrates the decision-making process for disposing of this compound.
Figure 1: Decision tree for segregating azepane-derivative waste streams based on physical state and solvent carrier.
Regulatory Waste Codes (Reference)
When filling out manifest documents, use the following codes. Since this specific molecule is not P-listed or U-listed by name, we default to "Characteristic" or "Solvent" codes.[2]
| Waste Type | EPA/RCRA Code (USA) | Description |
| Ignitable | D001 | If dissolved in flammable solvents (Flash point < 60°C).[1] |
| Toxic | D000 / Lab Pack | General code for unlisted toxic organic solids (check local state variations).[1][4] |
| Halogenated | F001 / F002 | If dissolved in Methylene Chloride or similar spent solvents.[1][4] |
| European Waste | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances.[1][4] |
Emergency Contingencies
Spill Management (Bench Scale < 100mL/g):
-
PPE: Don double nitrile gloves (0.11mm+), lab coat, and safety goggles.[2]
-
Absorb:
-
Disposal of Debris: Place all contaminated cleanup materials into the Solid Hazardous Waste bin.
First Aid (Exposure):
-
Skin Contact: Wash with soap and water for 15 minutes.[4][7] The azepane ring facilitates skin absorption; monitor for systemic effects.[1][4]
-
Eye Contact: Rinse for 15 minutes.[4][7][8] The pyrazole ring is a known severe eye irritant.[4][5]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][4] Washington, D.C. [Link][2]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] National Academies Press (US); 2011.[4] Chapter 8, Laboratory Waste Management. [Link]
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American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][4] Washington, D.C. [Link][2]
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PubChem. Compound Summary: Pyrazole (Hazard Identification).[1][4] National Library of Medicine.[4] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
